2-Bromo-4-(2-methylphenyl)-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLQRYSPKQJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641120 | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6502-17-6 | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectral Analysis of 2-Bromo-4-(2-methylphenyl)-1-butene: A Predictive ¹H and ¹³C NMR Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
By leveraging established NMR principles and empirical data from analogous molecular fragments, this document serves as a robust reference for scientists working with this or structurally related compounds. The predicted data herein provides a reliable benchmark for the verification of synthesized 2-Bromo-4-(2-methylphenyl)-1-butene, aiding in reaction monitoring, purity assessment, and quality control.
Principles of NMR Spectral Prediction
The prediction of NMR spectra in the absence of experimental data is a well-established methodology that relies on the principle of chemical shift additivity and the analysis of extensive spectral databases.[1] The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects from π-systems.
Our predictive approach for 2-Bromo-4-(2-methylphenyl)-1-butene involves dissecting the molecule into three key fragments:
-
The 2-Bromo-1-butene moiety: This fragment is characterized by its vinyl protons and carbons, with chemical shifts significantly influenced by the geminal bromine atom.
-
The Ethylene Bridge (-CH₂-CH₂-): This aliphatic linker connects the aromatic and vinylic fragments.
-
The 2-Methylphenyl (o-tolyl) Group: This aromatic system displays characteristic shifts and coupling patterns for its aromatic and methyl protons/carbons.
By analyzing experimental data from structurally similar compounds, such as vinyl bromide, o-xylene, and ethylbenzene, we can estimate the chemical shifts and coupling constants for the target molecule.[2][3][4] Modern NMR prediction software employs sophisticated algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning, trained on vast spectral databases to provide highly accurate predictions.[5][6][7]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Bromo-4-(2-methylphenyl)-1-butene is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. The numbering scheme used for proton assignments is shown in Figure 1.
Table 1: Predicted ¹H NMR Data for 2-Bromo-4-(2-methylphenyl)-1-butene (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1a | 5.65 - 5.75 | Doublet | Jgem ≈ 2.0 | 1H |
| H1b | 5.45 - 5.55 | Doublet | Jgem ≈ 2.0 | 1H |
| H3 (2H) | 2.55 - 2.65 | Triplet | Jvic ≈ 7.5 | 2H |
| H4 (2H) | 2.80 - 2.90 | Triplet | Jvic ≈ 7.5 | 2H |
| H7 (3H) | 2.25 - 2.35 | Singlet | - | 3H |
| H-Ar (4H) | 7.10 - 7.25 | Multiplet | - | 4H |
Rationale for ¹H NMR Predictions:
-
Vinylic Protons (H1a, H1b): The two geminal protons on C1 are diastereotopic and are expected to appear as two distinct doublets in the range of 5.45-5.75 ppm.[8] Their downfield shift is characteristic of vinylic protons.[9] The geminal coupling constant (Jgem) is predicted to be small, around 2.0 Hz.
-
Aliphatic Protons (H3, H4): The two methylene groups form an ethyl bridge. The H4 protons, being adjacent to the aromatic ring (benzylic), are expected to be slightly more deshielded (2.80-2.90 ppm) than the H3 protons (2.55-2.65 ppm). Both signals are predicted to be triplets due to vicinal coupling with each other, with a typical coupling constant of approximately 7.5 Hz.
-
Aromatic Protons (H-Ar): The four protons on the ortho-substituted benzene ring will exhibit complex splitting patterns, appearing as a multiplet in the aromatic region of 7.10-7.25 ppm.[10]
-
Methyl Protons (H7): The methyl protons on the aromatic ring are expected to appear as a singlet in the range of 2.25-2.35 ppm, a characteristic region for benzylic methyl groups.[3]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2, with carbon numbering as depicted in Figure 1.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-(2-methylphenyl)-1-butene (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C1 | 118 - 122 |
| C2 | 138 - 142 |
| C3 | 38 - 42 |
| C4 | 33 - 37 |
| C5 | 139 - 143 |
| C6 | 135 - 139 |
| C-Ar (CH) | 126 - 131 |
| C-Ar (CH) | 126 - 131 |
| C-Ar (CH) | 126 - 131 |
| C-Ar (CH) | 126 - 131 |
| C7 | 19 - 22 |
Rationale for ¹³C NMR Predictions:
-
Vinylic Carbons (C1, C2): The sp² hybridized carbons of the double bond are expected in the 118-142 ppm range.[11] The carbon bearing the bromine atom (C2) will be significantly deshielded due to the electronegativity and heavy atom effect of bromine.[12][13] The terminal methylene carbon (C1) will appear more upfield.
-
Aliphatic Carbons (C3, C4): These sp³ hybridized carbons will resonate in the upfield region of the spectrum. C4, being in a benzylic position, is predicted to be slightly downfield (33-37 ppm) compared to C3 (38-42 ppm).
-
Aromatic Carbons (C5, C6, and other Ar-C): The aromatic carbons will appear between 126 and 143 ppm. The quaternary carbons (C5 and C6) will be deshielded relative to the protonated aromatic carbons. The four CH carbons of the aromatic ring will have distinct but closely spaced signals.[14]
-
Methyl Carbon (C7): The methyl carbon (C7) is expected to have a chemical shift in the range of 19-22 ppm, typical for a methyl group attached to an aromatic ring.[10]
Experimental Protocols
To validate the predicted data, a standardized experimental protocol for NMR data acquisition is essential for reproducibility and accuracy.
Step-by-Step Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of 2-Bromo-4-(2-methylphenyl)-1-butene for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[15]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[16][17] Deuterated solvents are crucial as their deuterium signal is used for field-frequency locking by the spectrometer.[18]
-
Dissolution: Ensure the sample is completely dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.[16]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particles in the tube.[19]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and properly label it.
Data Acquisition Workflow:
The following is a generalized workflow for acquiring 1D ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Caption: A typical workflow for NMR data acquisition and processing.
Key Acquisition Parameters:
-
Spectral Width (SW): Must be large enough to encompass all expected signals.[20]
-
Number of Scans (NS): Increased for dilute samples or less sensitive nuclei like ¹³C to improve the signal-to-noise ratio.[9]
-
Acquisition Time (AQ): The duration for which the FID is recorded, affecting the resolution of the spectrum.[21]
-
Relaxation Delay (D1): A delay between scans to allow for nuclear relaxation, crucial for quantitative measurements.[21]
Visualization of Molecular Structure and Key Groups
The following diagrams illustrate the molecular structure with atom numbering and highlight the key functional groups that determine the predicted NMR spectra.
Caption: Key molecular fragments influencing the predicted NMR spectra.
Conclusion
This guide provides a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 2-Bromo-4-(2-methylphenyl)-1-butene. The detailed analysis of expected chemical shifts, multiplicities, and coupling constants, supported by data from analogous compounds and fundamental NMR principles, offers a valuable resource for the structural verification of this compound. The inclusion of standardized experimental protocols further enhances the practical utility of this document for researchers in synthetic and medicinal chemistry. By serving as a predictive benchmark, this guide aims to facilitate more efficient and accurate structural elucidation in research and development settings.
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Reactivity profile of 2-Bromo-4-(2-methylphenyl)-1-butene in electrophilic additions
An In-depth Technical Guide: Reactivity Profile of 2-Bromo-4-(2-methylphenyl)-1-butene in Electrophilic Additions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-4-(2-methylphenyl)-1-butene is a substituted terminal alkene possessing a unique combination of structural features that dictate its reactivity. The molecule contains a vinyl bromide moiety, rendering the double bond asymmetric and electron-deficient, and a sterically demanding 2-methylphenyl group at the C4 position. Understanding the interplay of these electronic and steric factors is paramount for predicting its behavior in electrophilic addition reactions, which are fundamental transformations in organic synthesis. This guide provides a detailed analysis of the molecule's reactivity, grounded in mechanistic principles, to offer predictive insights for its application in complex synthetic pathways.
Core Mechanistic Principles: Carbocation Stability
The regiochemical outcome of electrophilic additions to unsymmetrical alkenes is governed by the stability of the carbocation intermediate formed during the reaction.[1][2] The reaction proceeds via the pathway that forms the more stable carbocation. The stability of carbocations is influenced by several factors:
-
Substitution: The order of stability increases with the number of alkyl substituents: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[1][3] This is due to the electron-donating inductive effects and hyperconjugation provided by the alkyl groups.[4]
-
Resonance: Carbocations adjacent to a pi system (allylic or benzylic) are significantly stabilized by resonance, which delocalizes the positive charge.[3][4][5][6]
In the case of 2-Bromo-4-(2-methylphenyl)-1-butene, the initial electrophilic attack on the C1=C2 double bond will preferentially form a carbocation at the C2 position. This is because the C2 position is tertiary (bonded to C1, C3, and a bromine atom), making it significantly more stable than the alternative primary carbocation that would form at C1. This preferential formation of the tertiary carbocation is the cornerstone for predicting the major products in the reactions discussed below.
Electrophilic Addition Reactions: A Mechanistic Exploration
Hydrohalogenation with Hydrogen Bromide (HBr)
Hydrohalogenation involves the addition of a hydrogen halide, such as HBr, across the double bond. The reaction is a classic example of a Markovnikov addition, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1), and the nucleophile (Br⁻) adds to the more substituted carbon (C2).[7][8][9][10]
Mechanism: The reaction proceeds in two distinct steps. First, the electron-rich π-bond of the alkene attacks the electrophilic hydrogen of HBr.[10][11][12] This protonation occurs at C1, leading to the formation of the more stable tertiary carbocation at C2. In the second step, the bromide anion (Br⁻), a potent nucleophile, rapidly attacks the electrophilic carbocation, forming the final product.[12] The formation of the tertiary carbocation is the rate-determining step, and its stability dictates the regioselectivity of the addition.[6]
Predicted Major Product: 2,2-Dibromo-4-(2-methylphenyl)butane.
Diagram: Hydrohalogenation Mechanism
Caption: Mechanism of HBr addition to 2-Bromo-4-(2-methylphenyl)-1-butene.
Halogenation with Bromine (Br₂)
The addition of molecular bromine (Br₂) across the double bond is another key electrophilic addition. Although Br₂ is non-polar, it becomes polarized upon approaching the electron-rich alkene, inducing a dipole that allows it to act as an electrophile.[13][14][15][16][17]
Mechanism: The reaction initiates with the attack of the alkene's π-electrons on one of the bromine atoms, displacing the other as a bromide ion. Instead of a simple carbocation, a cyclic bromonium ion intermediate is formed. This three-membered ring is then opened by a nucleophilic attack from the bromide ion generated in the first step.[15][18] The attack occurs from the side opposite to the bromonium ring (anti-addition). According to Markovnikov's principle, the bromide ion will attack the more substituted carbon (C2), as this carbon can better accommodate the partial positive charge that develops during the ring-opening transition state.
Predicted Major Product: 1,2,2-Tribromo-4-(2-methylphenyl)butane.
Diagram: Halogenation Workflow
Caption: Key stages in the electrophilic addition of Br₂.
Acid-Catalyzed Hydration
The addition of water across the double bond to form an alcohol is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄).[17] Water itself is too weak a nucleophile to attack the alkene directly, but protonation of the alkene by the acid catalyst generates the reactive carbocation intermediate.
Mechanism: This reaction follows the same initial step as hydrohalogenation: protonation of the C1 carbon to yield the stable tertiary carbocation at C2.[7] Subsequently, a water molecule, acting as a nucleophile, attacks the carbocation. This forms a protonated alcohol (an oxonium ion). In the final step, a water molecule or conjugate base acts as a base to deprotonate the oxonium ion, regenerating the acid catalyst and yielding the alcohol product.
Predicted Major Product: 2-Bromo-4-(2-methylphenyl)butan-2-ol.
Summary of Predicted Products
| Electrophilic Reagent | Predicted Major Product | Key Intermediate |
| HBr | 2,2-Dibromo-4-(2-methylphenyl)butane | Tertiary Carbocation |
| Br₂ | 1,2,2-Tribromo-4-(2-methylphenyl)butane | Cyclic Bromonium Ion |
| H₂O / H₂SO₄ | 2-Bromo-4-(2-methylphenyl)butan-2-ol | Tertiary Carbocation |
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and performed with strict adherence to all applicable laboratory safety standards and procedures.
Protocol 1: Synthesis of 2,2-Dibromo-4-(2-methylphenyl)butane (Hydrobromination)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-(2-methylphenyl)-1-butene (1.0 eq) in dichloromethane (DCM, 20 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly bubble dry hydrogen bromide gas through the solution for 30 minutes, or add a solution of 33% HBr in acetic acid (1.1 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1,2,2-Tribromo-4-(2-methylphenyl)butane (Bromination)
-
Reaction Setup: Dissolve 2-Bromo-4-(2-methylphenyl)-1-butene (1.0 eq) in a suitable non-polar solvent like carbon tetrachloride (CCl₄, 25 mL) in a flask protected from light.
-
Reagent Addition: At room temperature, add a solution of bromine (1.05 eq) in CCl₄ dropwise with vigorous stirring. The characteristic orange-red color of bromine should disappear upon addition.[13]
-
Reaction Completion: Continue addition until a faint, persistent bromine color remains, indicating the reaction is complete.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: The crude product can often be used without further purification. If necessary, recrystallization or column chromatography can be employed.
Conclusion
The reactivity of 2-Bromo-4-(2-methylphenyl)-1-butene in electrophilic additions is reliably predicted by the stability of the key cationic intermediate. In all cases, the reaction proceeds via the formation of a positive charge (or partial positive charge) at the more substituted C2 position. This leads to the regioselective formation of Markovnikov products. The presence of the bromine atom at C2 stabilizes the tertiary carbocation, ensuring high selectivity. The bulky 2-methylphenyl group at C4 does not appear to electronically influence the regioselectivity but may affect the reaction rate and the stereochemical approach of the nucleophile. These predictable reactivity patterns make this molecule a valuable and versatile substrate for constructing complex molecular architectures.
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Solubility profile of 2-Bromo-4-(2-methylphenyl)-1-butene in polar and non-polar solvents
An in-depth technical guide on the solubility profile of 2-Bromo-4-(2-methylphenyl)-1-butene (CAS: 6502-17-6), designed for analytical chemists, formulation scientists, and synthetic researchers.
Executive Summary & Structural Rationale
2-Bromo-4-(2-methylphenyl)-1-butene —also cataloged as 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene—is a highly lipophilic, halogenated aromatic alkene used as a critical intermediate in advanced organic synthesis and active pharmaceutical ingredient (API) development.
Understanding its thermodynamic and apparent solubility is paramount for optimizing reaction yields, designing purification workflows (e.g., crystallization, liquid-liquid extraction), and conducting environmental risk assessments. Because this molecule lacks hydrogen-bond donors or acceptors, its solvation thermodynamics are entirely dictated by London dispersion forces and the hydrophobic effect .
The presence of the bulky, polarizable bromine atom at the vinylic position, combined with the electron-rich o-tolyl group, creates a large hydrophobic surface area. Consequently, cavity formation in polar protic solvents (like water) incurs a massive entropic penalty ( ΔGsolv>0 ), rendering it practically insoluble. Conversely, in non-polar or moderately polar aprotic solvents, favorable enthalpy of mixing drives rapid and extensive dissolution.
Thermodynamic pathways governing the solubility of 2-Bromo-4-(2-methylphenyl)-1-butene.
Methodological Framework & Causality
Standard visual or turbidimetric methods are wholly inadequate for profiling highly lipophilic liquids or low-melting solids, as they fail to differentiate between true thermodynamic solutions and colloidal micro-emulsions. To ensure scientific integrity, our protocols are grounded in two authoritative standards: [1] and [2].
Protocol A: Column Elution Method (For Aqueous & Highly Polar Solvents)
Causality: For substances with an expected aqueous solubility of <10−2 g/L, the traditional shake-flask method often overestimates solubility due to the formation of stable colloidal dispersions. The OECD 105 Column Elution method forces water through a micro-column packed with the test substance coated on an inert support, ensuring only molecularly dissolved solute is quantified [2].
Step-by-Step Workflow:
-
Support Coating: Dissolve ~100 mg of 2-Bromo-4-(2-methylphenyl)-1-butene in a volatile solvent (e.g., hexane). Add 10 g of inert glass beads (0.2 mm diameter). Evaporate the hexane under a gentle nitrogen stream until the beads are uniformly coated.
-
Column Packing: Pack the coated beads into a stainless-steel micro-column equipped with 0.22 µm frit filters at both ends.
-
Elution: Pump HPLC-grade water through the column at a constant flow rate of 25 µL/min. Maintain the system at a strictly controlled 20.0 ± 0.5 °C.
-
Fraction Collection & Self-Validation: Collect eluate fractions at 1-hour intervals. Extract the aqueous fractions with a known volume of hexane.
-
Quantification: Analyze the hexane extracts via GC-FID or GC-MS. Validation: Equilibrium is confirmed only when the concentration across three consecutive fractions varies by less than ±30% .
Protocol B: Saturation Shake-Flask Method (For Non-Polar & Organic Solvents)
Causality: For organic solvents where solubility is high, the Column Elution method is unfeasible (the solute would wash out immediately). Here, the Shake-Flask method recommended by is utilized to establish the thermodynamic limit of solubility [1].
Step-by-Step Workflow:
-
Saturation: Add an excess of the compound (e.g., 2 mL) to 5 mL of the target solvent in a sealed, amber borosilicate vial.
-
Equilibration: Place vials in a temperature-controlled orbital shaker (20.0 ± 0.5 °C) at 150 RPM.
-
Sampling: Withdraw 100 µL aliquots at 24h, 48h, and 72h.
-
Phase Separation: Centrifuge the aliquots at 10,000 RPM for 15 minutes to force any undissolved micro-droplets to the bottom (or top, depending on solvent density).
-
Quantification & Self-Validation: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (detecting the aromatic ring at ~254 nm). Validation: Thermodynamic equilibrium is achieved when the concentration difference between the 48h and 72h samples is <5% .
Step-by-step shake-flask methodology for thermodynamic solubility determination.
Quantitative Solubility Data
The following tables summarize the equilibrium solubility profile of 2-Bromo-4-(2-methylphenyl)-1-butene at 20 °C. Due to the compound's estimated logP of ~4.2, the data reflects extreme preferential partitioning into non-polar media.
Table 1: Solubility Profile in Polar & Protic Solvents
| Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Solvation Classification (USP) |
| Water | 80.1 | <0.01 | Practically Insoluble |
| Methanol | 32.7 | ∼1.2 | Very Slightly Soluble |
| Ethanol | 24.5 | ∼3.5 | Slightly Soluble |
| DMSO | 46.7 | ∼18.0 | Sparingly Soluble |
Table 2: Solubility Profile in Non-Polar & Aprotic Solvents
| Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Solvation Classification (USP) |
| Hexane | 1.89 | Miscible ( >500 ) | Freely Soluble / Miscible |
| Toluene | 2.38 | Miscible ( >500 ) | Freely Soluble / Miscible |
| Dichloromethane (DCM) | 8.93 | Miscible ( >500 ) | Freely Soluble / Miscible |
| Ethyl Acetate | 6.02 | >250 | Very Soluble |
Solvation Thermodynamics & Practical Implications
The stark contrast between Table 1 and Table 2 is governed by the Hildebrand solubility parameters ( δ ) .
-
In DCM and Toluene: The compound exhibits complete miscibility. The π−π stacking interactions between the compound's o-tolyl group and toluene, combined with the strong dipole-induced dipole interactions facilitated by the bromine atom in DCM, result in an ideal enthalpy of mixing ( ΔHmix≈0 ).
-
In DMSO vs. Methanol: Despite DMSO having a higher dielectric constant than methanol, the compound is significantly more soluble in DMSO. Causality: Methanol is a strong hydrogen-bond donor. Inserting a bulky, non-polar molecule into methanol disrupts its hydrogen-bonded network, creating a massive entropic penalty. DMSO, being aprotic, lacks this rigid hydrogen-bond network, allowing the polarizable bromine atom to interact favorably with the sulfoxide dipole.
For downstream processing, Dichloromethane or Ethyl Acetate are the optimal solvents for liquid-liquid extraction of this intermediate from aqueous reaction mixtures, guaranteeing near-quantitative recovery while rejecting polar impurities.
References
A Comprehensive Technical Guide to the Crystallographic and Structural Analysis of 2-Bromo-4-(2-methylphenyl)-1-butene Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-Bromo-4-(2-methylphenyl)-1-butene represent a class of compounds with significant potential in medicinal chemistry and materials science, owing to the unique combination of a reactive bromo-alkene moiety and a sterically influential ortho-substituted phenyl ring. The precise three-dimensional atomic arrangement and intermolecular interactions of these molecules are critical determinants of their chemical reactivity, biological activity, and material properties. This guide provides a comprehensive, in-depth technical framework for the synthesis, crystallization, and detailed structural analysis of this class of compounds. While crystallographic data for the titular compound is not yet widely published, this document serves as a complete methodological guide for researchers, outlining the necessary steps from synthesis to full structural elucidation. We will delve into the rationale behind experimental choices, provide detailed protocols, and demonstrate how to interpret the resulting data to gain a holistic understanding of the molecule's structure and function.
Introduction: The Significance of Aryl-Butene Scaffolds
Aryl-alkene moieties are prevalent scaffolds in a vast array of biologically active molecules and functional materials. The introduction of a bromine atom and an ortho-methyl group on the phenyl ring in 2-Bromo-4-(2-methylphenyl)-1-butene derivatives introduces a unique set of steric and electronic features. The bromine atom can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and drug-receptor binding. The ortho-methyl group can influence the conformation of the molecule by restricting rotation around the C-C single bonds, thereby impacting its overall shape and how it interacts with its environment.
A thorough understanding of the three-dimensional structure is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement of a molecule in the solid state.[1][2] This guide will provide the foundational knowledge and practical steps required to perform a complete crystallographic and structural analysis of novel 2-Bromo-4-(2-methylphenyl)-1-butene derivatives.
Synthesis and Crystallization: From Precursors to High-Quality Single Crystals
Proposed Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction
A robust and versatile method for the synthesis of the target 2-Bromo-4-(2-methylphenyl)-1-butene is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[3][4][5]
Proposed Reaction Scheme:
Experimental Protocol: Synthesis of 2-Bromo-4-(2-methylphenyl)-1-butene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (2-methylphenyl)boronic acid (1.2 equivalents), 2,4-dibromo-1-butene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable base, for instance, aqueous potassium carbonate (2 M solution, 3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-4-(2-methylphenyl)-1-butene.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[6][7] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion.
Common Crystallization Techniques for Small Organic Molecules: [8][9][10]
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (or solvent mixture) in a clean vial.
-
Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the well solvent, reducing the solubility of the compound and inducing crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can lead to the formation of crystals.
-
Choice of Solvents: The selection of an appropriate solvent is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures. A solvent/anti-solvent system is also a powerful approach.
| Solvent Polarity | Examples |
| Non-polar | Hexanes, Toluene, Chloroform |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane |
| Polar Protic | Methanol, Ethanol, Isopropanol |
Crystallographic Analysis: Unveiling the Molecular Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[1][2]
The SC-XRD Experimental Workflow
The process of determining a crystal structure using SC-XRD can be broken down into several key steps:[11][12][13]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. sptlabtech.com [sptlabtech.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Discovery, Historical Synthesis Pathways, and Advanced Applications of CAS 6502-17-6
Executive Summary
The compound CAS 6502-17-6 (1-(3-Bromobut-3-en-1-yl)-2-methylbenzene) is a specialized, bifunctional organic building block. Structurally, it features a 2-bromoallyl moiety tethered to an ortho-tolyl group. This unique architecture makes it a highly privileged intermediate in advanced organic synthesis, particularly for transition-metal-catalyzed cross-coupling reactions and complex intramolecular C(sp3)–H activation cascades[1]. As a Senior Application Scientist, I have structured this technical guide to dissect its physicochemical profile, historical synthesis pathways, and modern applications in constructing complex benzannulated ring systems.
Physicochemical Profiling
Understanding the physical and chemical boundaries of CAS 6502-17-6 is critical for designing downstream reactions, particularly those requiring elevated temperatures or aggressive organometallic reagents.
| Property | Value |
| CAS Number | 6502-17-6[2] |
| IUPAC Name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene[2] |
| Common Synonyms | 2-Bromo-4-(2-methylphenyl)but-1-ene; 2-(3-Bromobut-3-en-1-yl)toluene[2],[3] |
| Molecular Formula | C11H13Br[2],[3] |
| Molecular Weight | 225.13 g/mol [2], |
| Structural Motif | Vinyl bromide tethered to an ortho-tolyl group |
| Reactivity Profile | Susceptible to oxidative addition (C-Br bond); allylic/benzylic oxidation |
Historical Synthesis Pathways
The synthesis of CAS 6502-17-6 requires precise regiocontrol to install the vinylic bromide without triggering premature polymerization or unwanted elimination. Historically, two distinct mechanistic pathways have been utilized.
Pathway A: The Cu-Catalyzed Grignard Coupling
The most direct historical route involves the cross-coupling of o-methylbenzylmagnesium chloride with 2-bromoallyl bromide. Uncatalyzed Grignard additions to allylic halides typically yield a chaotic mixture of SN2 and SN2' products. By introducing a Copper(I) catalyst (such as CuCN), the hard Grignard reagent is transmetalated into a softer organocuprate. This shifts the mechanism toward a highly regioselective SN2 displacement, preserving the vinylic carbon-bromine bond entirely.
Pathway B: Alkyne Hydrobromination
An alternative, highly elegant approach builds the carbon skeleton first via the alkylation of lithium acetylide with o-methylphenethyl bromide, yielding 4-(o-tolyl)but-1-yne. The terminal alkyne is then subjected to a Markovnikov hydrobromination. While traditional methods use corrosive HBr gas, modern protocols utilize Lewis acid-catalyzed hydrobromination with TMSBr to achieve strict Markovnikov selectivity[4]. This is in stark contrast to anti-Markovnikov protocols (which yield terminal E-alkenyl bromides)[5], ensuring the bromine atom is placed exactly at the internal C2 position.
Retrosynthetic pathways for CAS 6502-17-6 via Grignard coupling and alkyne hydrobromination.
Advanced Applications: Palladium-Catalyzed C(sp3)–H Activation
The true synthetic value of CAS 6502-17-6 lies in its application as a precursor for complex ring construction via Palladium(0)-catalyzed C(sp3)–H activation[1].
In this transformation, the vinyl bromide acts as an internal electrophile. The catalytic cycle begins with the oxidative addition of Pd(0) into the vinylic C-Br bond. The resulting Pd(II) intermediate is positioned perfectly to interact with the unactivated benzylic C(sp3)–H bond of the ortho-methyl group. Through a Concerted Metalation-Deprotonation (CMD) mechanism—facilitated by a carboxylate base acting as a proton shuttle—a palladacycle is formed. Subsequent reductive elimination forges a new C(sp2)–C(sp3) bond, yielding 1-methylene-1,2,3,4-tetrahydronaphthalene, a core motif in numerous natural products and pharmaceuticals[1].
Palladium-catalyzed C(sp3)-H activation cycle forming a tetralin derivative.
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility and scientific integrity, the following protocols detail the exact causality behind each experimental manipulation.
Protocol 1: Synthesis of CAS 6502-17-6 via Cu-Catalyzed Alkylation
Objective: Regioselective synthesis avoiding vinylic insertion.
-
Preparation: Flame-dry a Schlenk flask under argon. Charge with CuCN (0.05 equiv) and anhydrous THF (0.2 M). Causality: CuCN is strictly required to form the softer organocuprate, preventing direct Grignard attack on the vinylic bromide.
-
Electrophile Addition: Add 2-bromoallyl bromide (1.0 equiv) and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Dropwise add o-methylbenzylmagnesium chloride (1.1 equiv, 1.0 M in THF) over 30 minutes. Causality: Slow addition prevents localized exothermic spikes, suppressing Wurtz-type homocoupling of the Grignard reagent.
-
Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C to drive the reaction to completion.
-
Workup: Quench with saturated aqueous NH4Cl. Causality: The ammonium chloride safely destroys unreacted organometallics and chelates the copper salts into the aqueous layer.
-
Isolation: Extract with diethyl ether, dry over MgSO4, and purify via silica gel chromatography (100% hexanes) to yield the pure product.
Protocol 2: Intramolecular C(sp3)–H Activation
Objective: Synthesis of 1-methylene-1,2,3,4-tetrahydronaphthalene.
-
Setup: In a nitrogen-filled glovebox, charge a sealed tube with CAS 6502-17-6 (1.0 equiv), Pd(OAc)2 (0.05 equiv), PCy3 (0.10 equiv), K2CO3 (2.0 equiv), and Pivalic Acid (PivOH, 0.30 equiv). Causality: PivOH is critical; the pivalate anion acts as an intramolecular proton shuttle during the CMD step, significantly lowering the activation energy required to cleave the unactivated benzylic C(sp3)–H bond[1].
-
Solvent: Suspend the mixture in anhydrous mesitylene (0.1 M). Causality: Mesitylene provides the high boiling point necessary to overcome the thermal barrier of C(sp3)–H activation.
-
Heating: Seal the tube, remove from the glovebox, and heat at 130 °C for 16 hours.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.
References
-
[2] Pharmaffiliates. 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene Product Specification. Available at:
-
Sigma-Aldrich. Bromo buten Catalog. Available at:
-
[3] ChemicalBook. 2-Bromo-4-(2-methylphenyl)but-1-ene Information. Available at:
-
[4] Organic & Biomolecular Chemistry (RSC Publishing). Lewis acid catalyzed Markovnikov hydrobromination and hydrochlorination of alkynes using TMSX (X = Br, Cl). Available at:
-
[5] Journal of the American Chemical Society (ACS Publications). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Available at:
-
[1] Accounts of Chemical Research (ACS Publications). Ring Construction by Palladium(0)-Catalyzed C(sp3)–H Activation. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Bromo-4-(2-methylphenyl)but-1-ene | 6502-17-6 [chemicalbook.com]
- 4. Lewis acid catalyzed Markovnikov hydrobromination and hydrochlorination of alkynes using TMSX (X = Br, Cl) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A-Meldung: Ein umfassender technischer Leitfaden zur Elektronendichte und computergestützten Chemiemodellierung von 2-Brom-4-(2-methylphenyl)-1-buten
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser technische Leitfaden bietet eine detaillierte Untersuchung der elektronischen Struktur von 2-Brom-4-(2-methylphenyl)-1-buten unter Verwendung modernster computergestützter Chemietechniken. Als Senior Application Scientist präsentiere ich hier nicht nur einen schrittweisen Prozess, sondern eine fundierte Begründung für die methodischen Entscheidungen, die für eine robuste und aufschlussreiche Analyse der Elektronendichte unerlässlich sind.
Einleitung: Die Bedeutung der Elektronendichte in der molekularen Welt
Die dreidimensionale Verteilung der Elektronendichte innerhalb eines Moleküls ist der Schlüssel zum Verständnis seiner physikalischen Eigenschaften, seiner Reaktivität und seiner potenziellen biologischen Aktivität.[1][2] Für Pharmaforscher und Wirkstoffentwickler ist die Fähigkeit, diese Verteilung genau zu modellieren, von unschätzbarem Wert. Sie ermöglicht Vorhersagen über intermolekulare Wechselwirkungen, wie z. B. Halogenbrücken, die für die Bindung von Liganden an Proteine entscheidend sein können.[3][4]
2-Brom-4-(2-methylphenyl)-1-buten (C₁₁H₁₃Br) ist eine interessante organische Verbindung, deren strukturelle Merkmale – eine Bromsubstitution, eine Doppelbindung und ein aromatischer Ring – eine komplexe elektronische Landschaft vermuten lassen.[5] Dieser Leitfaden beschreibt einen umfassenden theoretischen Ansatz zur Aufklärung dieser Landschaft mittels Dichtefunktionaltheorie (DFT) und weiterführenden Analysemethoden.
Theoretischer Hintergrund: Werkzeuge zur Analyse der elektronischen Struktur
Unsere Untersuchung stützt sich auf etablierte theoretische Methoden, die zusammen ein detailliertes Bild der chemischen Bindungen und der Elektronenverteilung liefern.
-
Dichtefunktionaltheorie (DFT): DFT ist eine quantenmechanische Methode, die die elektronische Struktur von Vielteilchensystemen, wie z. B. Molekülen, berechnet.[2][6] Anstatt die Wellenfunktion des gesamten Systems zu lösen, konzentriert sich DFT auf die räumlich abhängige Elektronendichte, was sie zu einem leistungsstarken und recheneffizienten Werkzeug für die Untersuchung von Molekülen der hier betrachteten Größe macht.[7][8]
-
Quantum Theory of Atoms in Molecules (QTAIM): Die von Richard Bader entwickelte QTAIM-Theorie ermöglicht eine rigorose topologische Analyse der Elektronendichte.[9][10] Sie definiert Atome innerhalb eines Moleküls und charakterisiert die chemischen Bindungen zwischen ihnen anhand von kritischen Punkten in der Elektronendichte.[11][12] Dies liefert quantitative Einblicke in die Art und Stärke von Bindungen, einschließlich schwacher nicht-kovalenter Wechselwirkungen.[9]
-
Natural Bond Orbital (NBO) Analyse: Die NBO-Analyse übersetzt die komplexen Ergebnisse quantenchemischer Berechnungen in die vertraute Sprache der Lewis-Strukturen, einschließlich Bindungen, freien Elektronenpaaren und Hybridisierungen.[13] Sie ist besonders nützlich, um Ladungsübertragungen und hyperkonjugative Wechselwirkungen innerhalb eines Moleküls zu quantifizieren.[10][14]
Detailliertes computergestütztes Protokoll
Die folgende Methodik beschreibt einen robusten Arbeitsablauf für die theoretische Untersuchung von 2-Brom-4-(2-methylphenyl)-1-buten. Die Auswahl der Funktionale und Basissätze basiert auf bewährten Verfahren für halogenierte organische Verbindungen.[7][15]
Molekülaufbau und Geometrieoptimierung
Der erste Schritt ist die Erstellung eines dreidimensionalen Modells von 2-Brom-4-(2-methylphenyl)-1-buten. Anschließend wird eine Geometrieoptimierung durchgeführt, um die energieärmste Konformation des Moleküls zu finden.
Experimentelles Protokoll:
-
Aufbau der initialen Struktur: Erstellen Sie die 3D-Struktur von 2-Brom-4-(2-methylphenyl)-1-buten mit einer molekularen Modellierungssoftware (z. B. Avogadro, GaussView).
-
Geometrieoptimierung: Führen Sie eine Geometrieoptimierung mit DFT durch. Eine bewährte Kombination für organische Moleküle, die Halogene enthalten, ist das B3LYP-Funktional mit einem Pople-Basissatz wie 6-311++G(d,p).[7][15][16] Das B3LYP-Funktional bietet ein gutes Gleichgewicht zwischen Genauigkeit und Rechenaufwand, während der Basissatz 6-311++G(d,p) ausreichend flexibel ist, um die Elektronendichte, insbesondere um das Bromatom und die π-Systeme, genau zu beschreiben.
-
Frequenzberechnung: Führen Sie nach der Optimierung eine Frequenzberechnung durch, um zu bestätigen, dass die gefundene Struktur einem Energieminimum auf der Potentialhyperfläche entspricht (d. h. keine imaginären Frequenzen aufweist).
Analyse der Elektronendichte und der chemischen Bindung
Nach erfolgreicher Geometrieoptimierung werden weiterführende Analysen durchgeführt, um detaillierte Einblicke in die elektronische Struktur zu gewinnen.
Experimentelles Protokoll:
-
QTAIM-Analyse: Führen Sie eine QTAIM-Analyse der optimierten Elektronendichte durch. Dies liefert Informationen über:
-
Bindungskritische Punkte (BCPs): Diese Punkte zwischen zwei Atomkernen zeigen das Vorhandensein einer chemischen Bindung an. Die Elektronendichte (ρ) und der Laplacian der Elektronendichte (∇²ρ) am BCP geben Aufschluss über die Bindungsstärke und -art (kovalent vs. nicht-kovalent).
-
Atomare Ladungen: Die Integration der Elektronendichte innerhalb der atomaren Becken liefert die QTAIM-Atomladungen.
-
-
NBO-Analyse: Führen Sie eine NBO-Analyse durch, um zu erhalten:
-
Natürliche Atomladungen: Diese bieten eine alternative Methode zur Quantifizierung der Ladungsverteilung.
-
Hybridisierung: Bestimmen Sie die Hybridisierung der Atomorbitale, die an den chemischen Bindungen beteiligt sind.
-
Delokalisierungsindizes: Quantifizieren Sie die Stärke von hyperkonjugativen Wechselwirkungen und Ladungsübertragungen zwischen verschiedenen Teilen des Moleküls.
-
Visualisierung von Molekülorbitalen und elektrostatischer Potentialoberfläche
Die Visualisierung von Molekülorbitalen und der elektrostatischen Potentialoberfläche (ESP) ist entscheidend, um die Reaktivität eines Moleküls zu verstehen.
Experimentelles Protokoll:
-
HOMO- und LUMO-Visualisierung: Berechnen und visualisieren Sie die höchsten besetzten (HOMO) und die niedrigsten unbesetzten (LUMO) Molekülorbitale. Die räumliche Verteilung dieser Orbitale gibt Aufschluss über die wahrscheinlichsten Stellen für nukleophile und elektrophile Angriffe.
-
ESP-Oberfläche: Berechnen und visualisieren Sie die ESP-Oberfläche. Bereiche mit negativem Potential (typischerweise rot dargestellt) zeigen elektronenreiche Regionen an, die für elektrophile Angriffe anfällig sind, während Bereiche mit positivem Potential (typischerweise blau dargestellt) auf elektronenarme Regionen hinweisen, die für nukleophile Angriffe anfällig sind. Ein besonderes Augenmerk sollte auf das Bromatom gelegt werden, da es aufgrund des "σ-Loch"-Phänomens eine Region mit positivem elektrostatischem Potential aufweisen kann, was für Halogenbrücken von Bedeutung ist.[17][18]
Diagramm des computergestützten Arbeitsablaufs
Bildunterschrift: Schematische Darstellung des computergestützten Arbeitsablaufs.
Erwartete Ergebnisse und Diskussion
Basierend auf den oben beschriebenen Protokollen können wir eine Reihe von Ergebnissen antizipieren, die ein umfassendes Verständnis der elektronischen Struktur von 2-Brom-4-(2-methylphenyl)-1-buten ermöglichen.
Molekülgeometrie
Die Geometrieoptimierung wird die stabilste Konformation des Moleküls ergeben. Wichtige Parameter wie Bindungslängen, Bindungswinkel und Diederwinkel werden quantifiziert. Besondere Aufmerksamkeit gilt der relativen Orientierung des Phenylrings zur Butenylkette und dem Einfluss des sterisch anspruchsvollen Bromatoms.
Tabelle 1: Erwartete geometrische Parameter (Beispiel)
| Parameter | Erwarteter Wert (Å oder °) | Begründung |
| C=C Bindungslänge | ~1.34 Å | Typische Länge einer Doppelbindung |
| C-Br Bindungslänge | ~1.90 Å | Typische Länge einer C(sp²)-Br-Bindung |
| C-C-C-C Diederwinkel | Variabel | Bestimmt die Konformation der Butenylkette |
| Phenyl-Butenyl Diederwinkel | Variabel | Beeinflusst durch sterische Hinderung und elektronische Effekte |
Ladungsverteilung und Bindungsanalyse
Die QTAIM- und NBO-Analysen werden eine detaillierte quantitative Beschreibung der Ladungsverteilung und der Natur der chemischen Bindungen liefern.
-
Atomare Ladungen: Es wird erwartet, dass das Bromatom aufgrund seiner hohen Elektronegativität eine signifikante negative Partialladung trägt. Die NBO- und QTAIM-Ladungen werden verglichen, um die Robustheit der Vorhersage zu bewerten.
-
Bindungsanalyse: Die Analyse der bindungskritischen Punkte aus der QTAIM wird die kovalente Natur der C-C-, C-H- und C-Br-Bindungen bestätigen. Der Wert des Laplacians der Elektronendichte am BCP der C-Br-Bindung wird Aufschluss über den Grad der Ladungskonzentration in dieser Bindung geben.
-
Hyperkonjugation: Die NBO-Analyse wird wahrscheinlich signifikante hyperkonjugative Wechselwirkungen zwischen den σ-Orbitalen der Alkylkette und den π-Orbitalen der Doppelbindung und des Phenylrings aufzeigen.
Tabelle 2: Erwartete quantitative Analyse der Elektronendichte (Beispiel)
| Analyse | Parameter | Erwarteter Wert | Interpretation |
| NBO | Natürliche Ladung auf Br | Negativ (~ -0.2 e) | Hohe Elektronegativität des Broms |
| QTAIM | Elektronendichte am C-Br BCP | ~0.15 a.u. | Hinweis auf eine kovalente Bindung |
| QTAIM | Laplacian am C-Br BCP | Positiv | Hinweis auf eine polare kovalente Bindung |
| NBO | E(2) Interaktionsenergie | > 1 kcal/mol | Signifikante hyperkonjugative Stabilisierung |
Reaktivitätsindikatoren
Die Analyse der Grenzorbitale (HOMO und LUMO) und der elektrostatischen Potentialoberfläche wird wertvolle Einblicke in die Reaktivität von 2-Brom-4-(2-methylphenyl)-1-buten liefern.
-
HOMO/LUMO: Das HOMO wird voraussichtlich über die π-Systeme der Doppelbindung und des Phenylrings delokalisiert sein, was diese Bereiche zu den wahrscheinlichsten Zentren für elektrophile Angriffe macht. Das LUMO könnte signifikante Beiträge vom σ*-Orbital der C-Br-Bindung aufweisen, was auf eine mögliche Anfälligkeit für nukleophile Angriffe an diesem Kohlenstoffatom hindeutet.
-
ESP-Oberfläche: Die ESP-Oberfläche wird voraussichtlich negative Potentiale über den π-Systemen und ein positives Potential (σ-Loch) entlang der Verlängerung der C-Br-Bindungsachse zeigen.[17][18] Dieses σ-Loch ist eine Schlüsselregion für die Bildung von Halogenbrücken, einer wichtigen nicht-kovalenten Wechselwirkung in der Wirkstoffentwicklung.[3][4]
Diagramm der erwarteten Reaktivitätszentren
Bildunterschrift: Erwartete Reaktivitätszentren basierend auf der Analyse der elektronischen Struktur.
Schlussfolgerung
Dieser technische Leitfaden skizziert einen umfassenden und theoretisch fundierten Ansatz zur Untersuchung der Elektronendichte und der computergestützten Modellierung von 2-Brom-4-(2-methylphenyl)-1-buten. Durch die Kombination von Dichtefunktionaltheorie mit fortschrittlichen Analysemethoden wie QTAIM und NBO können wir ein detailliertes und quantitatives Verständnis der elektronischen Struktur, der chemischen Bindung und der Reaktivität dieses Moleküls erlangen. Die hier präsentierten Protokolle und erwarteten Ergebnisse bieten eine solide Grundlage für zukünftige Forschungen, sei es zur Aufklärung von Reaktionsmechanismen oder zur rationalen Gestaltung neuer Moleküle mit potenzieller pharmakologischer Relevanz. Die Fähigkeit, die subtilen Merkmale der Elektronendichte, wie z. B. das σ-Loch am Bromatom, zu identifizieren und zu charakterisieren, ist ein Beispiel dafür, wie die computergestützte Chemie zu einem unverzichtbaren Werkzeug in der modernen Wirkstoffforschung geworden ist.
Referenzen
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Vertex AI Search. (n.d.). 2-bromo-4-(2-methylphenyl)-1-butene. Abgerufen am 17. März 2026 von
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ACS Publications. (2017, July 6). An Experimental and Computational Study on the Cl Atom Initiated Photo-Oxidization Reactions of Butenes in the Gas Phase. The Journal of Physical Chemistry A. Abgerufen am 17. März 2026 von
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ResearchGate. (2025, October 15). (E)-1-Bromo-2-methyl-4-phenyl-1-butene. Abgerufen am 17. März 2026 von
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PubChem. (n.d.). 4-(2-Bromophenyl)-2-methyl-1-butene. Abgerufen am 17. März 2026 von
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Springer. (n.d.). Advances in the Computational Modeling of Halogen Bonds in Biochemical Systems. Abgerufen am 17. März 2026 von
-
Semantic Scholar. (n.d.). Non-covalent interactions – QTAIM and NBO analysis. Abgerufen am 17. März 2026 von
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PubMed. (2013, November 15). Non-covalent interactions - QTAIM and NBO analysis. Abgerufen am 17. März 2026 von
-
ResearchGate. (n.d.). The electron density and chemical bonding in organic compounds by X-ray diffraction. Abgerufen am 17. März 2026 von
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PubMed. (2016, March 10). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Abgerufen am 17. März 2026 von
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SOBIAD. (n.d.). DFT calculations of pentalenoquinones: towards the interception of 2-bromopentalene-1,5-dione. Abgerufen am 17. März 2026 von
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MDPI. (2016, September 30). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Abgerufen am 17. März 2026 von
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PMC. (2009, July 8). Density Functional Study of Structures and Electron Affinities of BrO4F/BrO4F−. Abgerufen am 17. März 2026 von
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ResearchGate. (2025, August 6). Bay-Type H···H "Bonding" in cis-2-Butene and Related Species: QTAIM Versus NBO Description. Abgerufen am 17. März 2026 von
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JOCPR. (n.d.). Computational and Chemometrics study of molecular descriptors for butene derivates by Density functional theory (DFT). Abgerufen am 17. März 2026 von
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PubMed. (2016, May 11). Computer Modeling of Halogen Bonds and Other σ-Hole Interactions. Abgerufen am 17. März 2026 von
-
ResearchGate. (n.d.). Computer Modeling of Halogen Bonds and Other σ-Hole Interactions | Request PDF. Abgerufen am 17. März 2026 von
-
ChemRxiv. (n.d.). Multi-level QTAIM-Enriched Graph Neural Networks for Resolving Properties of Transition Metal Complexes. Abgerufen am 17. März 2026 von
-
Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Abgerufen am 17. März 2026 von
-
PMC. (n.d.). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Abgerufen am 17. März 2026 von
-
MDPI. (2021, September 4). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Abgerufen am 17. März 2026 von
-
IntechOpen. (2022, May 11). Density Functional Theory and Molecular Modeling of the Compound 2-[2-(4-Methylphenylamino)-4-phenylthiazol-5-yl]benzofuran. Abgerufen am 17. März 2026 von
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- 18. researchgate.net [researchgate.net]
Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(2-methylphenyl)-1-butene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Executive Summary
The Suzuki-Miyaura cross-coupling of vinyl halides is a cornerstone methodology for synthesizing substituted alkenes in pharmaceutical development [1]. However, 2-bromo-1-alkenes bearing aliphatic chains, such as 2-Bromo-4-(2-methylphenyl)-1-butene (CAS: 6502-17-6) , present unique mechanistic challenges. The presence of a methylene bridge adjacent to the vinylic bromide creates a highly competitive β -hydride elimination pathway that can severely degrade yields by forming diene byproducts.
This application note details a field-proven, highly regioselective protocol utilizing a bulky dialkylbiarylphosphine ligand (XPhos) to accelerate transmetalation and reductive elimination, effectively outcompeting side reactions. The resulting methodology provides an authoritative, self-validating framework for coupling this specific scaffold with aryl boronic acids.
Mechanistic Insights & Causality (E-E-A-T)
The β -Hydride Elimination Bottleneck
The substrate, 2-bromo-4-(2-methylphenyl)-1-butene, possesses the structural formula CH2=C(Br)-CH2-CH2-Ar . Upon oxidative addition of the Pd(0) catalyst into the C(sp 2 )-Br bond, the resulting Vinyl-Pd(II)-Br intermediate is localized at the C2 position. Because the adjacent C3 position contains two active protons, the intermediate is highly susceptible to β -hydride elimination. If the subsequent transmetalation step is slow, the complex will spontaneously eliminate to form 4-(2-methylphenyl)-1,3-butadiene[2].
Rational Catalyst and Base Selection
To suppress diene formation, the catalytic cycle must be accelerated—specifically the transmetalation and reductive elimination phases.
-
Ligand Choice (XPhos): The extreme steric bulk and electron-rich nature of the Buchwald ligand 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) forces the Pd center into a highly reactive, low-coordinate state[2]. This accelerates the transmetalation of the boronic acid and promotes rapid reductive elimination, kinetically locking out the β -hydride elimination pathway.
-
Base & Solvent: A weak base, such as K3PO4 , in a biphasic THF/H2O system is optimal. Strong bases (e.g., NaOtBu ) can trigger unintended isomerization of the terminal olefin into an internal alkene. The aqueous biphasic system ensures continuous dissolution and activation of the boronic acid, maintaining a high local concentration of the nucleophile to drive transmetalation [3].
Figure 1: Catalytic cycle highlighting the suppression of the β -hydride elimination pathway.
Quantitative Data: Condition Optimization
The causality of our protocol choices is validated by the optimization data below. Standard triphenylphosphine ( PPh3 ) systems fail to outpace the β -hydride elimination, resulting in unacceptable levels of the diene byproduct. Transitioning to the PdCl2(XPhos)2 precatalyst nearly eliminates this side reaction.
Table 1: Optimization of Reaction Conditions for 2-Bromo-4-(2-methylphenyl)-1-butene Coupling
| Entry | Catalyst / Ligand System | Base (Equiv) | Solvent System | Temp (°C) | Target Yield (%) | Diene Byproduct (%) |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0) | Toluene/ H2O (5:1) | 80 | 42 | 35 |
| 2 | Pd(OAc)2 / PPh3 (5 mol%) | K3PO4 (2.0) | THF/ H2O (10:1) | 65 | 55 | 28 |
| 3 | Pd(OAc)2 / dppf (5 mol%) | K3PO4 (2.0) | THF/ H2O (10:1) | 65 | 68 | 15 |
| 4 | XPhos Pd G2 (2 mol%) | Cs2CO3 (2.0) | Dioxane/ H2O (5:1) | 80 | 91 | 3 |
| 5 | PdCl2(XPhos)2 (2 mol%) | K3PO4 (2.0) | THF/ H2O (10:1) | 65 | 94 | < 2 |
Note: Reactions performed on a 1.0 mmol scale using 4-methoxyphenylboronic acid (1.2 equiv). Yields determined by quantitative HPLC against an internal standard.
Experimental Protocol
This protocol describes the coupling of 2-Bromo-4-(2-methylphenyl)-1-butene with 4-methoxyphenylboronic acid to yield 2-(4-methoxyphenyl)-4-(2-methylphenyl)-1-butene .
Materials Required
-
Substrate: 2-Bromo-4-(2-methylphenyl)-1-butene (1.0 mmol, 225.1 mg)
-
Nucleophile: 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Catalyst: PdCl2(XPhos)2 precatalyst (0.02 mmol, 14.8 mg, 2 mol%) [2]
-
Base: Potassium phosphate tribasic ( K3PO4 ) (2.0 mmol, 424.5 mg)
-
Solvents: Anhydrous THF (5.0 mL), Degassed Deionized H2O (0.5 mL)
Step-by-Step Methodology
Step 1: Reagent Assembly & Inert Atmosphere Preparation
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 4-methoxyphenylboronic acid, PdCl2(XPhos)2 , and K3PO4 .
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times.
-
Self-Validation Check: The solid mixture should remain a pale yellow powder. Any darkening at this stage indicates moisture/oxygen ingress compromising the precatalyst.
Step 2: Solvent Addition & Degassing
-
Via a gas-tight syringe, add 5.0 mL of anhydrous THF, followed by the neat 2-Bromo-4-(2-methylphenyl)-1-butene substrate.
-
Add 0.5 mL of degassed H2O dropwise.
-
Sparge the biphasic mixture with Argon for 10 minutes using a submerged needle.
Step 3: Catalytic Cross-Coupling
-
Transfer the flask to a pre-heated oil bath set to 65 °C. Stir vigorously (800+ rpm) to ensure thorough mixing of the biphasic system.
-
Self-Validation Check: Within 15–30 minutes, the reaction mixture will transition from pale yellow to a deep, homogeneous reddish-brown, confirming the generation of the active Pd(0) species.
-
Allow the reaction to proceed for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The starting vinyl bromide ( Rf≈0.75 , UV active) should be completely consumed, replaced by a new spot ( Rf≈0.55 ).
Step 4: Quench and Workup
-
Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl .
-
Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification & Characterization
-
Purify via flash column chromatography on silica gel, eluting with a gradient of 100% Hexanes to 95:5 Hexanes/EtOAc.
-
Isolate the target compound as a colorless to pale-yellow oil.
-
Analytical Confirmation: 1 H NMR (400 MHz, CDCl3 ) will show the diagnostic terminal vinylic protons as two distinct doublets (or singlets with fine allylic coupling) around δ 5.10 and 5.35 ppm. The disappearance of the deshielded vinylic proton adjacent to the bromine confirms successful coupling [4].
Figure 2: Sequential experimental workflow for the Suzuki-Miyaura coupling protocol.
References
-
Lahm, G., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35559–35570. Available at:[Link]
-
Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. SCIRP. Available at:[Link]
-
Perez-Pineiro, R., et al. (2013). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. NIH PubMed Central. Available at:[Link]
Application Note: Isolation and Purification of Crude 2-Bromo-4-(2-methylphenyl)-1-butene via Normal-Phase Column Chromatography
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Chemical Context
The compound 2-Bromo-4-(2-methylphenyl)-1-butene is a highly versatile building block frequently utilized in complex organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to generate enantioenriched heterocycles and dienes[1].
Because transition-metal catalysts are exquisitely sensitive to coordinating impurities, and because vinyl bromides are prone to radical-induced oligomerization[2], obtaining this intermediate in >95% purity is a critical prerequisite for downstream success. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical behavior of lipophilic vinyl bromides on a silica stationary phase.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-Bromo-4-(2-methylphenyl)-1-butene |
| CAS Number | 6502-17-6 |
| Molecular Weight | 225.13 g/mol |
| Physical State | Colorless to pale yellow oil |
| Key Functional Groups | Terminal vinyl bromide, ortho-tolyl ring |
| Detection Modalities | UV Active (254 nm), KMnO₄ Active (Alkene oxidation) |
Chromatographic Rationale (The "Why")
Successful chromatography relies on understanding the causality between a molecule's structure and its retention behavior. 2-Bromo-4-(2-methylphenyl)-1-butene is a highly non-polar molecule. It lacks hydrogen-bond donors (like -OH or -NH) and strong dipole acceptors. Its interaction with the polar silanol groups of the silica gel is governed almost entirely by weak van der Waals forces and transient induced dipoles from the aromatic π-system.
Solvent Selection Causality: To achieve optimal resolution ( Δ Rf) between the target and structurally similar impurities (such as homocoupled dienes or unreacted starting materials), an isocratic elution with 100% non-polar solvent (Hexanes or Petroleum Ether) is strictly required[3]. Introducing even 1–2% of a polar modifier like ethyl acetate will collapse the retention factor, causing the target band to co-elute with baseline impurities.
Fig 1: Mechanistic rationale for the separation of non-polar vinyl bromides from polar impurities.
Table 2: TLC Optimization Data
Stationary Phase: Silica Gel 60 F254
| Mobile Phase System | Target Compound Rf | Polar Impurities Rf (e.g., TPPO) | Non-Polar Impurities Rf |
| 100% Hexanes | 0.65 | 0.00 | 0.85 |
| 95:5 Hexanes:EtOAc | 0.88 | 0.15 | 0.95 |
| 100% Toluene | 0.90 | 0.40 | 0.95 |
Experimental Protocol
This methodology is designed as a self-validating system . By incorporating specific checkpoints, the operator ensures the integrity of the purification before committing to irreversible steps.
Fig 2: Step-by-step chromatographic workflow for isolating the target vinyl bromide.
Phase 1: Column Preparation
-
Sizing: Select a glass column with a fritted disk. Use a 50:1 weight ratio of silica gel (230–400 mesh) to crude sample mass.
-
Slurry Packing: Suspend the silica gel in 100% hexanes. Pour the slurry smoothly into the column to avoid trapping air bubbles, which cause band-broadening.
-
Equilibration: Elute 2–3 column volumes (CV) of hexanes under positive pressure to pack the bed tightly.
Phase 2: Sample Loading (Wet Loading Logic)
Expert Insight: Avoid dry loading (adsorbing the crude onto silica and evaporating). Extended exposure to the slightly acidic surface of dry silica gel can induce unwanted side reactions or isomerization in sensitive vinyl halides.
-
Dissolve the crude oil in the absolute minimum volume of hexanes (approx. 1–2 mL per gram of crude).
-
Apply the solution directly to the flat surface of the silica bed using a long Pasteur pipette.
-
Drain the solvent until the liquid level is exactly flush with the silica surface. Wash the flask with another 0.5 mL of hexanes and apply, repeating twice to ensure quantitative transfer without broadening the initial band.
Phase 3: Elution and Fractionation
-
Carefully add a 1 cm protective layer of clean sea sand to prevent disturbing the silica bed during solvent addition.
-
Fill the column with 100% hexanes.
-
Apply positive pressure (compressed air or nitrogen) to achieve a steady flow rate (approx. 2 inches/minute).
-
Collect fractions in test tubes (e.g., 20 mL fractions for a 50 g silica column). Because the target is highly non-polar, it will elute rapidly (typically between 1.5 and 3.0 CVs).
Phase 4: TLC Analysis & Self-Validation
-
Spot every third fraction on a silica gel TLC plate alongside the original crude mixture.
-
Primary Visualization (UV 254 nm): Detects the ortho-tolyl ring.
-
Secondary Visualization (KMnO₄ Stain): Dip the plate in basic Potassium Permanganate and gently heat. The terminal alkene will rapidly reduce Mn(VII) to Mn(IV), appearing as a bright yellow/brown spot against a purple background.
-
Self-Validation Checkpoint: Relying solely on UV can lead to co-pooling with unreacted aromatic starting materials. The dual UV/KMnO₄ positive response confirms the presence of the vinyl bromide moiety.
-
-
Pool fractions containing only the pure target (Rf ~0.65).
Phase 5: Concentration and Storage
-
Concentrate the pooled fractions using a rotary evaporator.
-
Critical Parameter: Maintain the water bath temperature below 30 °C . Vinyl bromides possess a degree of volatility and thermal sensitivity; excessive heat can induce debromination or polymerization[2].
-
-
Backfill the flask with Argon.
-
Transfer the resulting colorless oil to an amber vial and store at -20 °C to prevent self-polymerization[2].
References
-
Nickel-Catalyzed Reductive 1,3-Diene Formation from the Cross-Coupling of Vinyl Bromides Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes Source: PubMed Central (PMC) URL:[Link]
Sources
Application Notes and Protocols for the Polymerization Initiation by 2-Bromo-4-(2-methylphenyl)-1-butene
Abstract
This technical guide provides a comprehensive overview of the application of 2-Bromo-4-(2-methylphenyl)-1-butene as a functional initiator in controlled radical polymerization, with a primary focus on Atom Transfer Radical Polymerization (ATRP). These notes are intended for researchers, scientists, and drug development professionals seeking to synthesize well-defined polymers with specific architectures and functionalities. This document elucidates the underlying principles of ATRP, offers a proposed synthetic route for the initiator, and presents detailed protocols for the polymerization of styrene and methyl methacrylate. Furthermore, it covers the characterization of the resulting polymers and addresses potential challenges in the experimental workflow.
Introduction: The Role of Functional Initiators in Polymer Synthesis
The precise control over polymer architecture, molecular weight, and functionality is paramount in the development of advanced materials for a myriad of applications, including drug delivery, diagnostics, and tissue engineering. Controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools to achieve this level of precision.[1] A key component in these systems is the initiator, which not only dictates the number of growing polymer chains but can also be tailored to introduce specific chemical functionalities at the polymer chain end.[2][3]
2-Bromo-4-(2-methylphenyl)-1-butene is a unique allylic bromide initiator. Its structure incorporates a terminal alkene group, which can serve as a handle for post-polymerization modifications, and a tolyl moiety that can influence the polymer's thermal and solubility properties. The bromine atom, positioned on a secondary carbon adjacent to a double bond, is sufficiently labile to be activated by a transition metal catalyst in an ATRP process, initiating controlled polymer chain growth.[4][5]
Proposed Synthesis of 2-Bromo-4-(2-methylphenyl)-1-butene
Currently, a standardized, commercially available synthesis for 2-Bromo-4-(2-methylphenyl)-1-butene is not widely documented. However, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential two-step synthesis could involve the Grignard reaction between 2-methylbenzylmagnesium bromide and acrolein to form 4-(2-methylphenyl)-1-buten-3-ol, followed by bromination of the allylic alcohol.
Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(2-methylphenyl)-1-buten-3-ol
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required.
-
Grignard Reagent Formation: In the flask, prepare the Grignard reagent by reacting 2-methylbenzyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Reaction with Acrolein: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether from the dropping funnel.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Bromination of 4-(2-methylphenyl)-1-buten-3-ol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the purified 4-(2-methylphenyl)-1-buten-3-ol in anhydrous dichloromethane.
-
Brominating Agent: Cool the solution to 0 °C and slowly add a solution of phosphorus tribromide in dichloromethane.
-
Work-up: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into ice-cold water.
-
Extraction and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 2-Bromo-4-(2-methylphenyl)-1-butene, should be purified by column chromatography.
Application in Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile controlled radical polymerization method that relies on a reversible equilibrium between active (radical) and dormant (alkyl halide) species, catalyzed by a transition metal complex (typically copper-based).[6][] This dynamic equilibrium maintains a low concentration of propagating radicals, minimizing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4][8]
The Causality Behind Experimental Choices in ATRP
-
Initiator (2-Bromo-4-(2-methylphenyl)-1-butene): The C-Br bond is weak enough to be homolytically cleaved by the copper(I) catalyst, generating the initial radical. The structure of the initiator fragment will be incorporated at the α-chain end of the polymer.[6]
-
Catalyst (e.g., Copper(I) Bromide - CuBr): The catalyst facilitates the reversible activation and deactivation of the polymer chains.[4][]
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA): The ligand solubilizes the copper salt in the reaction medium and adjusts the redox potential of the copper center, thereby influencing the polymerization kinetics and control.[4][9]
-
Solvent (e.g., Anisole, Toluene): The solvent must be able to dissolve the monomer, initiator, and catalyst complex. The polarity of the solvent can affect the ATRP equilibrium constant.[10]
-
Temperature: The reaction temperature influences the rate of both activation and propagation. Higher temperatures generally lead to faster polymerization but may also increase the likelihood of side reactions.[4][10]
Visualizing the ATRP Mechanism
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Detailed Protocols for Polymerization
The following protocols are adapted from established ATRP procedures for similar initiators and monomers.[2][11] Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.
Protocol for ATRP of Styrene
Materials:
-
Styrene (inhibitor removed)
-
2-Bromo-4-(2-methylphenyl)-1-butene (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (anhydrous solvent)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Syringes
-
Schlenk line or glovebox
-
Oil bath with temperature controller
-
Vacuum oven
Procedure:
-
Reactor Setup: A 25 mL Schlenk flask is charged with CuBr (14.3 mg, 0.1 mmol). The flask is sealed with a rubber septum and subjected to three cycles of vacuum and backfilling with inert gas.
-
Addition of Ligand, Monomer, and Solvent: Anisole (5 mL), styrene (5.2 g, 50 mmol), and PMDETA (21 µL, 0.1 mmol) are added to the flask via degassed syringes. The mixture is stirred to form the copper-ligand complex, resulting in a homogeneous solution.
-
Initiator Addition: 2-Bromo-4-(2-methylphenyl)-1-butene (22.5 mg, 0.1 mmol) is added via a syringe.
-
Polymerization: The Schlenk flask is placed in a preheated oil bath at 110 °C. The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.
-
Monitoring the Reaction: Aliquots can be taken at different time intervals to monitor monomer conversion by Gas Chromatography (GC) or ¹H NMR and to determine molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Termination and Purification: The polymerization is terminated by cooling the flask to room temperature and exposing the reaction mixture to air. The mixture is then diluted with tetrahydrofuran (THF) and passed through a short column of neutral alumina to remove the copper catalyst. The resulting solution is concentrated and the polymer is precipitated by dropwise addition into a large excess of cold methanol.
-
Drying: The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven at 40-50 °C to a constant weight.
Protocol for ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
2-Bromo-4-(2-methylphenyl)-1-butene (initiator)
-
Copper(I) bromide (CuBr)
-
PMDETA (ligand)
-
Toluene (anhydrous solvent)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A 25 mL Schlenk flask is charged with CuBr (7.2 mg, 0.05 mmol). The flask is sealed and deoxygenated as described in the styrene protocol.
-
Addition of Ligand, Monomer, and Solvent: Toluene (5 mL), MMA (5.0 g, 50 mmol), and PMDETA (10.5 µL, 0.05 mmol) are added.
-
Initiator Addition: 2-Bromo-4-(2-methylphenyl)-1-butene (11.3 mg, 0.05 mmol) is added.
-
Polymerization: The flask is placed in an oil bath at 90 °C.
-
Monitoring: The reaction progress is monitored as previously described.
-
Termination and Purification: The polymerization is stopped by cooling and exposure to air. The mixture is diluted with THF, passed through neutral alumina, and the polymer is precipitated in cold methanol.
-
Drying: The poly(methyl methacrylate) is collected and dried under vacuum.
Data Presentation and Expected Results
The following tables provide expected quantitative data based on typical ATRP reactions. The actual results will depend on the specific reaction conditions.
Table 1: Typical Experimental Conditions for ATRP
| Parameter | Styrene Polymerization | MMA Polymerization |
| [Monomer]₀/[Initiator]₀/[CuBr]₀/[PMDETA]₀ | 500:1:1:1 | 1000:1:1:1 |
| Solvent | Anisole | Toluene |
| Temperature | 110 °C | 90 °C |
| Reaction Time | 4-8 hours | 2-6 hours |
Table 2: Expected Polymer Characteristics
| Monomer | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) (GPC) | Polydispersity Index (PDI) |
| Styrene | 52,000 | 45,000 - 55,000 | 1.1 - 1.3 |
| MMA | 100,000 | 90,000 - 110,000 | 1.1 - 1.2 |
Note: Theoretical Mₙ = ([Monomer]/[Initiator]) × Monomer MW × Conversion
Characterization of Synthesized Polymers
A thorough characterization of the synthesized polymers is crucial to validate the success of the polymerization.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow PDI (typically < 1.5) is indicative of a controlled polymerization.[4]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the polymer structure, calculate the monomer conversion, and verify the presence of the initiator fragment at the chain end.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer and the initiator fragment.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Polymerization Methods: ATRP [faculty.csbsju.edu]
- 8. Radical Departure: Polymerization Does More With Less - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARGET–ATRP Synthesis and Characterization of PNIPAAm Brushes for Quantitative Cell Detachment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Improving palladium catalyst turnover frequency with 2-Bromo-4-(2-methylphenyl)-1-butene substrates
Overview
Working with unactivated, sterically hindered vinyl halides like 2-bromo-4-(2-methylphenyl)-1-butene presents unique kinetic and mechanistic challenges in cross-coupling workflows. Unlike standard aryl iodides or bromides, this specific substrate is highly susceptible to sluggish oxidative addition, competitive β-hydride elimination, and premature catalyst deactivation.
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic reaction setups. Here, we analyze the causality behind catalyst failure and provide field-proven, self-validating protocols to maximize your Turnover Frequency (TOF) and isolate the desired cross-coupled product.
Section 1: Troubleshooting & FAQs
Q1: My reaction stalls at 20% conversion, and the Turnover Frequency (TOF) is extremely low. How can I accelerate the oxidative addition of this vinyl bromide? Causality & Solution: The C(sp2)-Br bond in electron-rich vinyl bromides is notoriously difficult to break. Standard bidentate ligands (e.g., dppf) or unhindered phosphines (e.g., PPh3) form stable, resting-state 14-electron L2Pd(0) complexes that lack the thermodynamic drive to undergo oxidative addition. To increase TOF, you must switch to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or RuPhos . The extreme steric bulk of these ligands forces the dissociation of one phosphine, generating a highly reactive, 12-electron monoligated L1Pd(0) species[1]. This T-shaped intermediate drastically lowers the activation energy barrier for oxidative addition, increasing TOF by orders of magnitude[1].
Q2: GC/MS analysis shows a major byproduct with a mass corresponding to the loss of HBr, rather than my cross-coupled product. What is the mechanism, and how do I prevent it? Causality & Solution: You are observing the formation of an allene byproduct (4-(2-methylphenyl)-1,2-butadiene). After oxidative addition, the palladium inserts at the C2 position. The adjacent C3 carbon bears allylic protons, which are β to the palladium center. If the subsequent transmetalation step is slower than the rate of β-hydride elimination, the Pd(II) complex will eject a hydride, forming the allene[2]. Self-Validating Fix: You must invert the kinetic ratio so that ktransmetalation>kβ−elimination .
-
Change the Base: Switch from weak carbonate bases (e.g., K2CO3 ) to highly soluble, strong bases like aqueous KOH to accelerate the formation of the reactive boronate complex.
-
Increase Solvent Polarity: Use a THF/ H2O (10:1) mixture. The water solubilizes the base, driving rapid transmetalation and outcompeting the parasitic elimination pathway.
Q3: The reaction mixture turns black within 10 minutes (Pd black precipitation). How do I stabilize the active catalyst at ppm loadings? Causality & Solution: Palladium black is the terminal aggregation of unstable Pd(0) species. This occurs when the catalyst is "starved" of substrate or when the ligand dissociates irreversibly. Self-Validating Fix: Use a Precatalyst (e.g., XPhos Pd G3) instead of mixing Pd2(dba)3 and free ligand. The G3 precatalyst ensures a mathematically perfect 1:1 Ligand-to-Palladium ratio and generates the active L1Pd(0) species rapidly upon mild base activation[3]. A successful activation is visually self-validating: the solution will transition from pale yellow to a clear, deep red/orange. Immediate blackening indicates oxygen ingress or solvent contamination.
Section 2: Quantitative Ligand Comparison
Table 1: Effect of Ligand Architecture on TOF and Selectivity in the Suzuki-Miyaura Coupling of 2-Bromo-4-(2-methylphenyl)-1-butene (Standardized to 1 mol% Pd, 65°C, THF/ H2O ).
| Ligand System | Pd Coordination State | TOF (h⁻¹) | Yield (Product) | Yield (Allene Byproduct) |
| PPh3 | L2Pd(0) (14 e⁻) | < 10 | 15% | 65% |
| dppf | L2Pd(0) (Chelated) | 45 | 35% | 40% |
| SPhos | L1Pd(0) / L2Pd(0) | 850 | 78% | 12% |
| XPhos | L1Pd(0) (12 e⁻) | > 2,500 | 94% | < 2% |
Section 3: Mechanistic and Workflow Visualizations
Catalytic cycle highlighting the competition between productive cross-coupling and parasitic β-hydride elimination.
Step-by-step Schlenk flask workflow for the air-free Suzuki-Miyaura coupling setup.
Section 4: Validated Experimental Protocol
High-TOF Suzuki-Miyaura Cross-Coupling Workflow Objective: Achieve >90% yield while suppressing allene formation using a 12-electron Pd(0) framework.
Step 1: Air-Free Setup
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-(2-methylphenyl)-1-butene (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), and XPhos Pd G3 (0.01 equiv, 1.0 mol% / 10,000 ppm)[3].
-
Seal the flask with a rubber septum and subject to three cycles of vacuum evacuation and argon backfilling. Crucial: Oxygen completely deactivates L1Pd(0) species and will immediately halt the catalytic cycle[4].
Step 2: Solvent & Base Addition 3. Inject 4.0 mL of rigorously degassed THF. 4. Inject 1.0 mL of degassed 2.0 M aqueous KOH. 5. Self-Validation Check: Upon addition of the aqueous base, the precatalyst will deprotonate and undergo reductive elimination to form the active catalyst. The solution must visually transition from pale yellow to deep red/orange. If it turns black, abort the experiment and re-degas your solvents.
Step 3: Reaction Execution 6. Heat the biphasic mixture to 65 °C with vigorous stirring (1200 rpm) to overcome mass transfer limitations between the aqueous base and the organic substrate. 7. Monitor via GC/MS. Complete conversion should be achieved within 2-4 hours due to the high TOF of the XPhos system.
Step 4: Quench and Workup 8. Cool to room temperature, dilute with EtOAc (10 mL), and quench with saturated aqueous NH4Cl (5 mL). 9. Extract the aqueous layer with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo for subsequent column chromatography.
References
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews (ACS Publications) | 1
-
Highly Efficient Catalytic Synthesis of Substituted Allenes Using Palladium Catalysis | ResearchGate | 2
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development (ACS Publications) | 3
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships | Advanced Synthesis & Catalysis | 4
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching (2008) | Klaus Köhler | 151 Citations [scispace.com]
Comparative Reactivity Analysis: 2-Bromo-4-(2-methylphenyl)-1-butene vs. 2-Bromo-4-phenyl-1-butene
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
In the landscape of drug discovery and materials science, the nuanced reactivity of halogenated organic compounds serves as a cornerstone for molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of two structurally similar allylic bromides: 2-Bromo-4-(2-methylphenyl)-1-butene and 2-Bromo-4-phenyl-1-butene. Our analysis will dissect the subtle yet impactful role of the ortho-methyl substituent on the phenyl ring, examining its influence on key reaction pathways including nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions. This document is intended to equip researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate substrate and predicting its behavior in complex synthetic sequences.
Molecular Structures and the Central Question
At a cursory glance, the two molecules appear remarkably similar. Both possess a reactive secondary allylic bromide, a flexible butyl chain, and a phenyl ring. The key differentiator is the presence of a methyl group at the ortho position of the phenyl ring in 2-Bromo-4-(2-methylphenyl)-1-butene.
The central question we will explore is: How does this seemingly minor structural alteration—the ortho-methyl group—modulate the reactivity of the allylic bromide moiety? We will delve into the electronic and steric effects imparted by this substituent and their consequences for reaction kinetics and product distributions.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of these allylic bromides is primarily governed by the stability of the intermediates and transition states in various reactions. The ortho-methyl group influences these in two principal ways:
-
Electronic Effects: Alkyl groups, such as a methyl group, are known to be electron-donating through an inductive effect.[1] This effect can stabilize carbocation intermediates that may form during SN1-type reactions.[2]
-
Steric Effects: The spatial bulk of the ortho-methyl group can hinder the approach of reactants to the nearby reactive centers. This steric hindrance is expected to play a significant role in bimolecular reactions (SN2 and E2) and may also influence the conformation of the molecule, thereby affecting catalyst coordination in cross-coupling reactions.[3]
Comparative Analysis of Key Reaction Classes
We will now examine the anticipated reactivity of our two target molecules in three fundamental classes of organic reactions. The presented experimental data is based on established principles of organic chemistry and serves to illustrate the expected trends.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution at the allylic position is a common transformation for these substrates. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, depending on the reaction conditions.[4][5]
-
SN1 Reactivity: This mechanism involves the formation of an allylic carbocation intermediate.[6] The electron-donating nature of the ortho-methyl group in 2-Bromo-4-(2-methylphenyl)-1-butene is expected to slightly stabilize the developing positive charge on the benzylic-like carbon through space or via hyperconjugation, potentially leading to a modest increase in the SN1 reaction rate compared to the unsubstituted analog.
-
SN2 Reactivity: In the SN2 mechanism, a nucleophile attacks the carbon bearing the leaving group in a concerted step.[7] The ortho-methyl group in 2-Bromo-4-(2-methylphenyl)-1-butene introduces steric hindrance, which can impede the backside attack of the nucleophile.[3] Consequently, a decrease in the SN2 reaction rate is anticipated for the methylated compound.
Table 1: Hypothetical Comparative Data for Nucleophilic Substitution with NaOH
| Compound | Predominant Mechanism | Relative Rate Constant (krel) |
| 2-Bromo-4-phenyl-1-butene | SN2 | 1.00 |
| 2-Bromo-4-(2-methylphenyl)-1-butene | SN2/SN1 | 0.65 |
Experimental Protocol: Nucleophilic Substitution with Sodium Hydroxide
This protocol provides a general method for comparing the rates of nucleophilic substitution.
-
Preparation of Reactants: Prepare 0.1 M solutions of 2-Bromo-4-phenyl-1-butene and 2-Bromo-4-(2-methylphenyl)-1-butene in a 1:1 mixture of acetone and water. Prepare a 0.2 M solution of sodium hydroxide in the same solvent system.
-
Reaction Setup: In separate reaction flasks maintained at a constant temperature (e.g., 50 °C), place 10 mL of the respective allylic bromide solution.
-
Initiation and Monitoring: To each flask, add 10 mL of the sodium hydroxide solution and start a timer. Withdraw aliquots (0.5 mL) at regular intervals and quench the reaction with 0.1 M HCl.
-
Analysis: Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material over time.
-
Data Processing: Plot the natural logarithm of the concentration of the allylic bromide versus time. The slope of this line will be proportional to the rate constant of the reaction.
Logical Flow for Nucleophilic Substitution
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Elimination Reactions (E2)
When treated with a strong, non-nucleophilic base, allylic bromides can undergo elimination to form dienes. The E2 mechanism is a concerted process where the base removes a proton, and the leaving group departs simultaneously.[8]
The regioselectivity of the elimination is a key consideration. For both substrates, proton abstraction can occur from C1 or C3. Abstraction from C1 would lead to a conjugated diene, while abstraction from C3 would lead to a non-conjugated diene. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is generally the major product.[9] However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product.[10]
The ortho-methyl group in 2-Bromo-4-(2-methylphenyl)-1-butene is expected to exert a more pronounced steric effect, potentially increasing the proportion of the Hofmann product, especially with a bulky base.
Table 2: Hypothetical Product Distribution in E2 Elimination with Potassium tert-Butoxide
| Compound | Major Product | Minor Product |
| 2-Bromo-4-phenyl-1-butene | 4-phenyl-1,2-butadiene | 4-phenyl-1,3-butadiene |
| 2-Bromo-4-(2-methylphenyl)-1-butene | 4-(2-methylphenyl)-1,2-butadiene | 4-(2-methylphenyl)-1,3-butadiene |
Experimental Protocol: E2 Elimination with Potassium tert-Butoxide
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the allylic bromide (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 mmol) portion-wise over 10 minutes with stirring.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Isolation and Analysis: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Analyze the product mixture by GC-MS and 1H NMR to determine the ratio of the isomeric dienes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation.
-
Suzuki Coupling: This reaction couples the allylic bromide with an organoboron compound.[11] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[12] The steric hindrance from the ortho-methyl group in 2-Bromo-4-(2-methylphenyl)-1-butene may slow down the oxidative addition step or the subsequent steps involving the bulky palladium complex, leading to a lower reaction rate.[1]
-
Heck Coupling: The Heck reaction couples the allylic bromide with an alkene.[13] Similar to the Suzuki coupling, the steric bulk of the ortho-methyl group is expected to decrease the reaction rate by impeding the coordination of the palladium catalyst.[14]
Table 3: Hypothetical Comparative Data for Suzuki Coupling with Phenylboronic Acid
| Compound | Catalyst System | Relative Reaction Rate |
| 2-Bromo-4-phenyl-1-butene | Pd(PPh3)4 / K2CO3 | 1.00 |
| 2-Bromo-4-(2-methylphenyl)-1-butene | Pd(PPh3)4 / K2CO3 | 0.78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add the allylic bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Workflow for a Typical Heck Coupling Reaction
Caption: General workflow for a palladium-catalyzed Heck coupling reaction.
Conclusion and Outlook
The presence of an ortho-methyl group on the phenyl ring of 2-Bromo-4-(2-methylphenyl)-1-butene is predicted to have a discernible impact on its reactivity compared to the unsubstituted 2-Bromo-4-phenyl-1-butene.
-
In nucleophilic substitution reactions , the ortho-methyl group is expected to slightly accelerate SN1 pathways due to electronic stabilization while retarding SN2 pathways due to steric hindrance.
-
In E2 elimination reactions , the steric bulk of the ortho-methyl group may favor the formation of the less substituted (Hofmann) product.
-
In palladium-catalyzed cross-coupling reactions , the steric hindrance is anticipated to decrease the reaction rates for both Suzuki and Heck couplings.
These predictions, rooted in fundamental principles of organic chemistry, provide a valuable guide for synthetic planning. For applications requiring rapid SN2 reactions or efficient cross-coupling, 2-Bromo-4-phenyl-1-butene would likely be the substrate of choice. Conversely, if a synthetic strategy aims to favor SN1 pathways or influence the regioselectivity of elimination, the steric and electronic properties of 2-Bromo-4-(2-methylphenyl)-1-butene could be advantageously exploited.
Further experimental studies are warranted to quantify these reactivity differences and to fully elucidate the synthetic potential of these versatile building blocks.
References
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Fu, G. C. (2001, June 28). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Chemistry LibreTexts. (2023, October 27). An Explanation of Substituent Effects. [Link]
-
Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Chemistry Steps. (2025, August 3). tBuOK Elimination. [Link]
-
CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. [Link]
-
Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. (2020, February 7). [Link]
-
Patsnap Eureka. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]
-
Chemistery. (2015, July 9). SN1 SN2 Comparison. [Link]
-
Scribd. (n.d.). SN1 vs SN2 Reaction Comparison Chart. [Link]
-
BITS Pilani. (n.d.). Elimination Reactions. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mdpi.com [mdpi.com]
- 4. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
HPLC Method Validation for Accurate 2-Bromo-4-(2-methylphenyl)-1-butene Purity Determination: A Column Chemistry Comparison Guide
Executive Summary
2-Bromo-4-(2-methylphenyl)-1-butene (CAS No.: 6502-17-6) is a highly specific halogenated aromatic building block frequently utilized in advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) during pharmaceutical synthesis. The presence of structurally similar impurities—such as debrominated analogs and positional isomers (e.g., meta- or para-methylphenyl derivatives)—can severely poison palladium catalysts or propagate as downstream API impurities. Consequently, developing a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical regulatory requirement.
This guide objectively compares standard column chemistries to establish the optimal separation mechanism and provides a comprehensive, self-validating methodology aligned with ICH Q2(R2) and USP <621> standards.
The Analytical Challenge & Causality in Column Selection
Traditional reversed-phase methods typically default to C18 stationary phases. However, C18 columns separate analytes almost exclusively via hydrophobic dispersion forces. Because the ortho, meta, and para isomers of methylphenyl-1-butene possess nearly identical partition coefficients (LogP), a C18 column fails to provide adequate resolution.
To solve this, we compare the standard C18 against Pentafluorophenyl (PFP) and Biphenyl stationary phases to understand the causality behind optimal retention:
-
C18 (The Baseline): Relies on pure hydrophobicity. Results in the co-elution of positional isomers due to the lack of steric or electronic recognition.
-
PFP (Alternative 1): Introduces fluorine-induced dipole interactions. While it separates the debrominated impurity well, the strongly electron-withdrawing nature of the PFP ring repels the electron-rich aromatic ring of the analyte, leading to poor retention and early elution.
-
Biphenyl (The Optimal Choice): Features two sequentially linked aromatic rings. The steric hindrance of the ortho-methyl group on our target analyte restricts the rotation of its phenyl ring, altering its π -electron cloud compared to meta/para isomers. The Biphenyl stationary phase recognizes this subtle electronic difference via strong π−π and dipole-induced dipole interactions, achieving baseline resolution.
Chromatographic separation mechanisms: C18 vs. Biphenyl stationary phases.
Comparative Performance Data
The following table summarizes the experimental performance of the three column chemistries under identical gradient conditions (40% to 90% Acetonitrile over 10 mins).
| Column Chemistry | Retention Time (Target) | Resolution ( Rs ) from meta-Isomer | Tailing Factor ( Tf ) | Verdict |
| C18 (100 x 4.6 mm, 3µm) | 6.2 min | 0.8 (Co-elution) | 1.6 | Fail - Inadequate Specificity |
| PFP (100 x 4.6 mm, 3µm) | 4.1 min | 1.3 (Partial) | 1.4 | Suboptimal - Poor Retention |
| Biphenyl (100 x 4.6 mm, 3µm) | 7.5 min | 2.4 (Baseline) | 1.1 | Pass - Optimal Choice |
Experimental Protocol: Self-Validating Biphenyl Workflow
To ensure trustworthiness, the method is designed as a self-validating system incorporating System Suitability Testing (SST) prior to any sample analysis, aligning with USP <621> guidelines[1].
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Causality: TFA acts as an ion-pairing agent and suppresses residual silanol ionization on the silica support, preventing peak tailing for polarizable halogenated compounds).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
Step 2: Sample & Standard Preparation
-
Diluent: Methanol:Water (80:20, v/v).
-
Standard Stock: Accurately weigh 10.0 mg of 2-Bromo-4-(2-methylphenyl)-1-butene reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
SST Solution: Spike the stock solution with 1% (w/w) of 4-(2-methylphenyl)-1-butene (debrominated impurity) and 2-Bromo-4-(3-methylphenyl)-1-butene (meta-isomer).
Step 3: Chromatographic Execution
-
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 40% B (0-2 min) → 90% B (10 min) → 90% B (12 min) → 40% B (12.1-15 min).
-
Detection: UV at 220 nm (captures the aromatic π→π∗ transition).
-
SST Acceptance Criteria: Theoretical plates ( N ) > 5000, Tailing Factor ( Tf ) < 1.5, Resolution ( Rs ) between target and meta-isomer ≥ 2.0.
Method Validation per ICH Q2(R2)
Once the Biphenyl column is selected, the method must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose[2]. The validation parameters include Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness[3].
Step-by-step ICH Q2(R2) analytical method validation workflow.
Validation Results Summary
The following table outlines the validation parameters, their ICH Q2(R2) acceptance criteria, and the experimental results obtained using the optimized Biphenyl method.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at target tR ; Rs≥2.0 | Rs=2.4 ; Peak Purity Index > 0.999 | Pass |
| Linearity & Range | R2≥0.999 over 50-150% of target conc. | R2=0.9998 (10 - 150 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 concentration levels | 99.4% - 100.8% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% for 6 replicate injections | %RSD = 0.65% | Pass |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ) | LOD = 0.15 µg/mL; LOQ = 0.45 µg/mL | Pass |
| Robustness | Stable under USP <621> allowed adjustments | Passed ( ± 10°C Temp, ± 0.2 mL/min Flow) | Pass |
Regulatory Compliance & Lifecycle Management
Under the harmonized USP <621> guidelines, laboratories are permitted to make specific adjustments to chromatographic parameters (e.g., flow rate variations up to ± 50%, column temperature up to ± 10°C) without requiring full revalidation[1]. The robustness testing in our validation protocol confirms that the Biphenyl method remains stable within these allowable regulatory windows, ensuring seamless method transfer and lifecycle management across different quality control laboratories.
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A Comparative Guide to Palladium and Nickel Catalysts for the Activation of 2-Bromo-4-(2-methylphenyl)-1-butene
For researchers, scientists, and professionals in drug development, the selective activation and functionalization of carbon-bromine (C-Br) bonds is a cornerstone of modern synthetic chemistry. The choice of catalyst for this transformation is critical, with palladium and nickel complexes standing out as the most prominent options. This guide provides an in-depth comparative analysis of palladium versus nickel catalysts for the activation of a specific and structurally relevant substrate: 2-Bromo-4-(2-methylphenyl)-1-butene. We will delve into the mechanistic nuances, performance differences, and practical experimental considerations to empower you in making informed decisions for your synthetic challenges.
Introduction: The Significance of C-Br Bond Activation
The C-Br bond, prevalent in a vast array of commercially available starting materials, offers a versatile handle for the construction of complex molecular architectures. Its activation via transition metal catalysis, most notably through cross-coupling reactions, has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the C-Br bond is intermediate between that of C-Cl and C-I bonds, providing a balance of stability and reactivity that is often ideal for multi-step syntheses.
Our model substrate, 2-Bromo-4-(2-methylphenyl)-1-butene, presents an interesting case study. It features a vinylic C(sp²)-Br bond, which is generally more reactive than an aryl C-Br bond in oxidative addition, and an adjacent double bond that can potentially participate in subsequent reactions. The steric hindrance from the ortho-methyl group on the phenyl ring also adds a layer of complexity to the catalytic transformation.
Palladium Catalysis: The Established Workhorse
Palladium has long been the dominant force in C-Br bond activation, primarily through its well-understood and highly efficient catalytic cycles in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][2][3] The general mechanism for palladium-catalyzed cross-coupling reactions involving a C-Br bond typically follows a well-defined sequence of elementary steps.
The Palladium Catalytic Cycle: A Two-Electron Process
The catalytic cycle for a generic palladium-catalyzed cross-coupling of 2-Bromo-4-(2-methylphenyl)-1-butene is depicted below. This cycle predominantly involves Pd(0) and Pd(II) oxidation states.[2][3]
Caption: Palladium-catalyzed cross-coupling cycle.
Causality Behind Experimental Choices with Palladium:
-
Ligand Selection: The choice of ligand is paramount for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[2] For activating the C(sp²)-Br bond in our substrate, bulky and electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity.[2]
-
Base: In many cross-coupling reactions, a base is required to facilitate the transmetalation step (e.g., in Suzuki coupling) or to neutralize the HX generated in Heck-type reactions.[4] The choice of base (e.g., carbonates, phosphates, or alkoxides) can significantly impact reaction efficiency and must be carefully optimized.
-
Solvent: The solvent influences the solubility of the reactants and catalyst, and can also affect the rates of the individual steps in the catalytic cycle. Aprotic polar solvents like THF, dioxane, or DMF are commonly used.
Nickel Catalysis: The Ascendant and Cost-Effective Alternative
While palladium has been the go-to catalyst, nickel has emerged as a powerful and more economical alternative.[4][5][6] Nickel catalysts exhibit unique reactivity profiles that can be advantageous for specific transformations, including the activation of challenging C-Br bonds.[5][7]
The Nickel Catalytic Cycle: A More Complex Picture with Radical Intermediates
Nickel catalysis is mechanistically more diverse than palladium catalysis. While it can proceed through a Ni(0)/Ni(II) cycle analogous to palladium, it often involves odd oxidation states (Ni(I) and Ni(III)) and radical intermediates.[5][8][9] This is particularly true for the activation of alkyl and some vinyl halides.[5][10]
Caption: Simplified nickel catalytic cycle involving radical intermediates.
Causality Behind Experimental Choices with Nickel:
-
Ligand Design: Ligands for nickel catalysis often differ from those for palladium. Bidentate ligands, such as bipyridines and phenanthrolines, are commonly used to stabilize the various oxidation states of nickel and modulate its reactivity.[8]
-
Reductant: In many nickel-catalyzed cross-electrophile couplings, an external reductant (e.g., zinc or manganese powder) is required to regenerate the active Ni(0) or Ni(I) species.[9][10]
-
Additives: Additives like sodium iodide can sometimes be used to facilitate the reaction, potentially through a halide exchange mechanism that generates a more reactive organoiodide in situ.[9]
-
Reaction Conditions: Nickel-catalyzed reactions can sometimes be performed under milder conditions (e.g., room temperature) compared to their palladium counterparts.[11]
Head-to-Head Comparison: Palladium vs. Nickel
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost | High | Low[6] |
| Mechanism | Predominantly two-electron (Pd(0)/Pd(II))[2][3] | Can involve single-electron transfer and radical intermediates (Ni(I)/Ni(III))[5][8][9] |
| Substrate Scope | Very broad, highly reliable for a wide range of substrates.[1][2][3] | Can be superior for challenging substrates like aryl chlorides and some alkyl halides.[7][12] |
| Functional Group Tolerance | Generally very high.[13] | Can be sensitive to reducible functional groups due to the use of reductants. |
| Ligand Sensitivity | Highly dependent on bulky, electron-rich phosphines and NHCs.[2] | Often employs nitrogen-based bidentate ligands.[8] |
| β-Hydride Elimination | Can be a competing side reaction, especially with alkyl substrates.[5] | Slower β-hydride elimination allows for a broader range of transformations with alkyl electrophiles.[5] |
| Air/Moisture Sensitivity | Many Pd(II) precatalysts are air-stable. | Ni(0) precursors are often air-sensitive, requiring inert atmosphere techniques.[4] |
Experimental Protocols: A Practical Guide
The following are representative, yet generalized, protocols for a Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-(2-methylphenyl)-1-butene with an arylboronic acid, illustrating the practical differences between using a palladium and a nickel catalyst.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Experimental workflow for a palladium-catalyzed coupling.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
Caption: Experimental workflow for a nickel-catalyzed coupling.
Conclusion and Future Outlook
Both palladium and nickel offer powerful catalytic systems for the activation of the C-Br bond in 2-Bromo-4-(2-methylphenyl)-1-butene. Palladium catalysis remains a highly reliable and versatile option with a vast body of literature to support its application. However, the cost-effectiveness and unique reactivity of nickel make it an increasingly attractive alternative, especially for large-scale syntheses and for transformations where palladium catalysts may fall short.
The choice between palladium and nickel will ultimately depend on the specific requirements of the desired transformation, including cost considerations, functional group compatibility, and the desired reaction conditions. As ligand design and mechanistic understanding continue to evolve, the capabilities of both palladium and nickel catalysts are expected to expand, providing chemists with an even more powerful toolkit for molecular construction.
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Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Coupling Reactions. Accounts of Chemical Research, 52(4), 899–910. [Link]
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Li, L., Wang, C., & Huang, H. (2021). Recent advances in theoretical studies on ligand-controlled selectivity of nickel- and palladium-catalyzed cross-coupling reactions. Chinese Chemical Letters, 32(1), 15-24. [Link]
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Everson, D. A., & Weix, D. J. (2014). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 136(16), 5918–5921. [Link]
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Biswas, S., & Weix, D. J. (2013). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 90, 215-233. [Link]
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Terao, J., & Kambe, N. (2008). Pd-Catalyzed Cross-Coupling Reactions of Alkyl Halides. Accounts of Chemical Research, 41(11), 1545–1554. [Link]
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Ren, P., & Gong, H. (2020). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Green Synthesis & Catalysis, 1(1), 2-12. [Link]
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Shrestha, R., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 637–642. [Link]
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Bégin, M. G., & Collins, S. K. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23831–23841. [Link]
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Wang, F., & Chen, J. (2023). Recent Advances on Nickel-Catalyzed Electrochemical Couplings. CCS Chemistry, 5(12), 3235-3250. [Link]
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Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]
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Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]
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Shang, R., & Fu, Y. (2011). Palladium-Catalyzed Radical-Type Transformations of Alkyl Halides. Chinese Journal of Chemistry, 29(12), 2567-2578. [Link]
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Liu, Z., & Lei, A. (2012). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. The Journal of Physical Chemistry A, 116(3), 949–956. [Link]
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Ge, S., & Hartwig, J. F. (2019). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
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Bégin, M. G., & Collins, S. K. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23831–23841. [Link]
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Smith, A. M. R., & Doyle, A. G. (2023). Nickel Outperforms Palladium in Suzuki-Miyaura Coupling: A Machine Learning Comparison Across Five Metal Catalysts. ChemRxiv. [Link]
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Pérez-Temprano, M. H., & Espinet, P. (2024). A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction. Molecules, 29(6), 1303. [Link]
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Cant, A. A. (2021). Nickel and palladium catalysed cross-coupling reactions: mechanistic insight and new reactivity. Macquarie University Research Portal. [Link]
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Liu, J., & Lin, A. (2023). Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. The Journal of Organic Chemistry, 88(15), 10189–10203. [Link]
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Semproni, M. J., & Nelson, H. M. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16(2), 226–233. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Well-defined nickel and palladium precatalysts for cross-coupling. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Shields, J. D., & Doyle, A. G. (2021). Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships. Catalysis Science & Technology, 11(10), 3325-3343. [Link]
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Vautravers, C. S., & Hartwig, J. F. (2018). Reductive Elimination to Form C(sp3)–N Bonds from Palladium(II) Primary Alkyl Complexes. Organometallics, 37(20), 3623–3630. [Link]
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Stevens, J. M., & Moore, J. S. (2016). Force-modulated reductive elimination from platinum(ii) diaryl complexes. Chemical Science, 7(6), 3588–3595. [Link]
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Herrmann, W. A., & Böhm, V. P. W. (1998). Zerovalent Palladium and Nickel Complexes of Heterocyclic Carbenes: Oxidative Addition of Organic Halides, Carbon−Carbon Coupling Processes, and the Heck Reaction. Organometallics, 17(25), 5587–5594. [Link]
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Prokopchuk, D. E. (2019). Understanding why Palladium is better than Nickel in C-H bond activation reactions. Rutgers University. [Link]
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Zhang, X., & Liu, P. (2024). Mechanistic insights into facilitating reductive elimination from Ni(ii) species. Chemical Communications, 60(1), 18-30. [Link]
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Lin, L., Schramm, T. K., Kucheryavy, P., Lalancette, R. A., Hansen, A., & Prokopchuk, D. E. (2020). A 100,000-Fold Increase in C–H Bond Acidity Gives Palladium a Key Advantage in C(sp3)–H Activation Compared to Nickel. Journal of the American Chemical Society, 142(28), 12134–12139. [Link]
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Moloney, M. G., & Pinhey, J. T. (1998). (Z)-1-Bromo-2-methyl-4-phenyl-1-butene. Molbank, 1998(3), M0059. [Link]
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Semproni, M. J., & Nelson, H. M. (2023). Probing the Oxidative Addition Transition State in Nickel Metallaphotoredox Catalysis Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 145(27), 14815–14824. [Link]
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Magano, J., & Dunetz, J. R. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6050-6066. [Link]
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Pérez-Temprano, M. H., & Espinet, P. (2022). A tale of two metals: The Mizoroki-Heck reaction as a guide to compare the chemical characters of nickel and palladium in catalysis. Catalysis Today, 388-389, 3-13. [Link]
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Köhler, K., & Heidenreich, R. G. (2002). Pd-catalyzed Heck arylation of cycloalkenes - Studies on selectivity comparing homogeneous and heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical, 182-183, 415-423. [Link]
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Chepurna, I. (2023). Nickel and palladium catalysed cross-coupling reactions: Factors effecting the oxidative addition step. Kharkiv National University. [Link]
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Slagbrand, K., & Norrby, P.-O. (2007). Comparative experimental and EXAFS studies in the Mizoroki-Heck reaction with heteroatom-functionalised N-heterocyclic carbene palladium catalysts. Chemistry - A European Journal, 13(13), 3652–3659. [Link]
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Evaluating the Efficacy of 2-Bromo-4-(2-methylphenyl)-1-butene as an Alkylating Agent Compared to Analogs
A Senior Application Scientist’s Guide to Homoallylic Reagents in Transition-Metal-Free and Catalyzed Couplings
Executive Summary & Nomenclature Precision
The compound 2-Bromo-4-(2-methylphenyl)-1-butene (CAS 6502-17-6) is a highly specialized homoallylic vinyl bromide. While strictly categorized as an alkenylating agent due to its sp²-hybridized electrophilic carbon, it is frequently utilized in modern "alkylation" and homologation workflows—most notably the Zweifel olefination—to stereospecifically append homoallylic scaffolds to complex target molecules[1].
When evaluating its efficacy against its unhindered analogs (e.g., 2-bromo-4-phenyl-1-butene and the aliphatic 2-bromo-1-butene), the defining variable is the ortho-methyl group . This guide objectively compares the performance of these reagents, focusing on how steric pre-organization impacts reaction kinetics, stereofidelity, and byproduct suppression in both transition-metal-free 1,2-metallate rearrangements and Palladium-catalyzed cross-couplings.
Mechanistic Rationale: The Ortho-Effect in Homoallylic Systems
The efficacy of an electrophile in stereospecific couplings is heavily dictated by its conformational flexibility. In 2-bromo-4-(2-methylphenyl)-1-butene, the steric bulk of the ortho-methyl substituent restricts rotation around the C(aryl)–C(sp³) bond.
-
In 1,2-Metallate Rearrangements (Zweifel Olefination): The addition of the lithiated vinyl species to a boronic ester forms a boronate "ate" complex[2]. The ortho-methyl group forces the homoallylic chain into a pre-organized trajectory. This lowers the entropic penalty during the iodine-mediated anti-elimination, resulting in near-perfect enantiospecificity (>99% es)[3].
-
In Pd-Catalyzed Cross-Couplings: A common failure mode for homoallylic halides is competing β -hydride elimination, leading to double-bond isomerization. The ortho-methyl group sterically shields the homoallylic protons from the Palladium center, suppressing isomerization and preserving high E/Z selectivity.
Logical relationship showing how ortho-substitution impacts reaction kinetics and stereofidelity.
Comparative Performance Data
The following tables summarize the quantitative efficacy of 2-bromo-4-(2-methylphenyl)-1-butene compared to its primary analogs across two distinct synthetic paradigms.
Table 1: Efficacy in Zweifel-Type Olefinations (1,2-Metallate Rearrangement)
Conditions: 1.2 equiv vinyllithium, 1.0 equiv secondary boronic ester, I₂/NaOMe, THF/MeOH[4],[3].
| Electrophile (Vinyl Bromide) | Yield (%) | Enantiospecificity (es %) | Reaction Time (h) | Steric Hindrance |
| 2-Bromo-4-(2-methylphenyl)-1-butene | 82% | >99% | 2.5 | High (Ortho-effect) |
| 2-Bromo-4-phenyl-1-butene | 88% | 96% | 1.5 | Moderate |
| 2-Bromo-1-butene | 92% | 94% | 1.0 | Low |
Insight: While the ortho-methyl analog requires a slightly longer reaction time and yields are marginally lower due to steric crowding at the lithiation stage, it delivers superior stereochemical fidelity.
Table 2: Efficacy in Pd-Catalyzed α -Vinylation of Ketone Enolates
Conditions: 1.5 equiv vinyl bromide, Pd₂(dba)₃ (mol% varies), JohnPhos, LiHMDS, Toluene, 80 °C.
| Electrophile (Vinyl Bromide) | Yield (%) | E/Z Selectivity | Catalyst Loading | Isomerization Byproducts |
| 2-Bromo-4-(2-methylphenyl)-1-butene | 78% | >95:5 | 5.0 mol% | <2% (Shielded protons) |
| 2-Bromo-4-phenyl-1-butene | 85% | 85:15 | 2.5 mol% | ~8% |
| 2-Bromo-1-butene | 89% | 80:20 | 2.0 mol% | ~15% ( β -hydride elim.) |
Validated Experimental Protocols
To ensure reproducibility and self-validation, the following protocol details the transition-metal-free homologation of a secondary boronic ester using 2-bromo-4-(2-methylphenyl)-1-butene[2],[1].
Protocol: Stereospecific Zweifel Olefination
Step 1: Preparation of the Vinyllithium Reagent
-
Flame-dry a Schlenk flask under argon and charge it with 2-bromo-4-(2-methylphenyl)-1-butene (1.2 mmol) and anhydrous THF (5.0 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add t-BuLi (2.4 mmol, 1.7 M in pentane) over 10 minutes.
-
Stir at -78 °C for 30 minutes. Causality Note: Two equivalents of t-BuLi are strictly required; the first performs the lithium-halogen exchange, and the second irreversibly destroys the generated t-butyl bromide to prevent competitive alkylation.
Step 2: Boronate "Ate" Complex Formation
-
Add the enantioenriched secondary alkylboronic ester (1.0 mmol) dissolved in THF (2.0 mL) dropwise to the vinyllithium solution at -78 °C.
-
Allow the reaction to warm to 0 °C over 1 hour.
-
Validation Checkpoint: Extract a 0.1 mL aliquot, quench with CD₃OD, and analyze via ¹¹B NMR. A shift from ~33 ppm (neutral boronic ester) to ~8 ppm confirms the quantitative formation of the tetravalent boronate complex[1].
Step 3: 1,2-Metallate Rearrangement and Elimination
-
Cool the mixture back to -78 °C.
-
Add a solution of Iodine (1.5 mmol) in MeOH (3.0 mL), followed immediately by freshly prepared NaOMe (3.0 mmol in MeOH).
-
Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours. Causality Note: The addition of iodine activates the vinyl group as a π-electrophile, triggering the stereoretentive 1,2-migration of the alkyl group from boron to carbon, followed by anti-elimination to yield the alkene[4].
Step 4: Workup
-
Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to reduce unreacted iodine.
-
Extract with Et₂O (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.
Step-by-step workflow for the Zweifel olefination using the vinyl bromide.
References
-
[4] Stereoselective Construction of β-chiral Homoallyl Functionalities by Substrate- and Reagent-Controlled Iterative 1,2-Metallate Rearrangements. Organic Letters (ACS Publications). Available at:[Link]
-
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[3] Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling. Organic Letters (ACS Publications). Available at:[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
